molecular formula C9H10N2O5 B1505698 2-Hydroxy-5-nitro-phenylalanine CAS No. 62080-85-7

2-Hydroxy-5-nitro-phenylalanine

Cat. No.: B1505698
CAS No.: 62080-85-7
M. Wt: 226.19 g/mol
InChI Key: XAFNUWVLFYOQSL-ZETCQYMHSA-N
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Description

2-Hydroxy-5-nitro-phenylalanine is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-nitro-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitro-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(11(15)16)1-2-8(5)12/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFNUWVLFYOQSL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711481
Record name 2-Hydroxy-5-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62080-85-7
Record name 2-Hydroxy-5-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of 2-Hydroxy-5-nitro-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-nitro-phenylalanine (often referred to as 5-nitro-o-tyrosine) represents a critical scaffold in peptidomimetic drug design and spectroscopic analysis. Distinguished by its unique electronic distribution—resulting from the para-relationship between the hydroxyl and nitro groups on the phenyl ring—this non-canonical amino acid serves as both a conformational constraint in peptide backbones and a sensitive spectroscopic probe. This guide provides an exhaustive technical analysis of its physicochemical properties, stability profiles, and validated experimental protocols for its characterization.

Molecular Architecture & Identification

The compound is a derivative of phenylalanine where the phenyl ring is substituted with a hydroxyl group at the ortho (2-) position and a nitro group at the meta (5-) position relative to the alanine side chain. This substitution pattern creates a push-pull electronic system similar to p-nitrophenol, significantly altering the acidity of the phenolic proton compared to native tyrosine.

ParameterSpecification
IUPAC Name 2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acid
Common Synonyms 5-Nitro-o-tyrosine; 2-Hydroxy-5-nitro-Phe
CAS Number 116366-25-7 (Generic), 1379861-56-9 (FMOC-DL)
Molecular Formula

Molecular Weight 226.19 g/mol
Chirality Available as L-, D-, and DL- isomers

Physicochemical Profile

Thermodynamic & Solution Properties

The introduction of the nitro group at position 5 drastically reduces the pKa of the phenolic hydroxyl group due to resonance stabilization of the phenolate anion. While the phenolic pKa of tyrosine is ~10.1, the para-nitro substitution in 2-Hydroxy-5-nitro-phenylalanine shifts this value to the neutral range (approx. 7.0–7.5), making it physiologically relevant as a pH sensor.

Table 1: Key Physicochemical Constants

PropertyValue (Experimental/Predicted)Context
pKa

(

-COOH)
2.1 ± 0.1Standard

-carboxyl ionization.
pKa

(Phenolic -OH)
7.1 ± 0.3Drastically lowered by 5-nitro group (electron-withdrawing).
pKa

(

-NH

)
9.1 ± 0.2Standard

-amine ionization.
Isoelectric Point (pI) ~4.6Calculated based on pKa

and pKa

.
Solubility (Water) Low (< 1 mg/mL at pH 5)Lowest solubility near pI.
Solubility (Organic) HighSoluble in DMSO, DMF, and Methanol.
Spectral Characteristics

Unlike native phenylalanine (


 nm), this nitro-derivative exhibits strong absorption in the near-UV/visible region.
  • Acidic Conditions (pH < 6): The protonated phenol absorbs at

    
     nm (Colorless to pale yellow).
    
  • Basic Conditions (pH > 8): The phenolate anion absorbs at

    
     nm (Deep Yellow), with an extinction coefficient (
    
    
    
    )
    
    
    .
  • Fluorescence: The nitro group acts as a potent fluorescence quencher via intersystem crossing, making this residue useful as a non-fluorescent acceptor in FRET pairs or as a "dark" quencher.

Ionization & Stability Logic

Understanding the ionization states is critical for HPLC method development and peptide coupling. The compound exists in four distinct protonation states depending on pH.

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation events. Note that the phenolic hydroxyl deprotonates before the


-ammonium group, a unique feature compared to standard tyrosine.

Ionization Cation Cationic Species (pH < 2) COOH, NH3+, OH Zwitterion Zwitterion (Neutral) (pH 2 - 7) COO-, NH3+, OH Cation->Zwitterion pKa1 ~ 2.1 (-H+ from COOH) Anion1 Mono-Anion (pH 7 - 9) COO-, NH3+, O- (Phenolate) Zwitterion->Anion1 pKa2 ~ 7.1 (-H+ from Phenol) Anion2 Di-Anion (pH > 9.5) COO-, NH2, O- Anion1->Anion2 pKa3 ~ 9.1 (-H+ from NH3+)

Figure 1: Sequential ionization states of 2-Hydroxy-5-nitro-phenylalanine. The nitro group acidity shift places the phenolic deprotonation at physiological pH.

Experimental Protocols

Protocol 1: Determination of pKa via Spectrophotometric Titration

Rationale: Potentiometric titration may be imprecise due to low solubility. Spectrophotometric titration exploits the distinct UV shift of the nitrophenol group.

Materials:

  • Stock solution: 1 mM 2-Hydroxy-5-nitro-phenylalanine in 10% DMSO/Water.

  • Buffers: Citrate-Phosphate series (pH 3.0 to 10.0 in 0.5 unit increments).

  • UV-Vis Spectrophotometer (Quartz cuvettes).

Methodology:

  • Baseline Correction: Blank the spectrophotometer with the respective buffer solution.

  • Sample Preparation: Dilute the stock solution 1:10 into each buffer (Final conc: 100 µM).

  • Scan: Record spectra from 250 nm to 500 nm for each pH point.

  • Data Analysis:

    • Track Absorbance at 410 nm (Phenolate peak).

    • Plot Absorbance vs. pH.

    • Fit data to the Henderson-Hasselbalch equation:

      
      .
      
    • The inflection point represents the phenolic pKa.

Protocol 2: Purity Analysis via RP-HPLC

Rationale: The hydrophobicity of the nitro group requires a modified gradient compared to standard amino acids.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to suppress ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 330 nm (Specific for nitro-phenol) and 214 nm (Peptide bond/Amide).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
20.0 60 Linear Gradient
22.0 95 Wash

| 25.0 | 5 | Re-equilibration |

Acceptance Criteria:

  • Main peak retention time approx. 12-15 min (elutes later than Phenylalanine due to nitro-hydrophobicity).

  • Purity > 98% by area integration at 330 nm.

Applications in Drug Development[5]

Peptidomimetics & Protease Inhibition

The 2-hydroxy-5-nitro moiety mimics the transition state of peptide hydrolysis. It is frequently employed in the design of inhibitors for Zinc Metalloproteases and HCV NS3 Protease . The nitro group withdraws electron density, increasing the acidity of the hydroxyl, which can then coordinate effectively with active site metal ions (e.g.,


).
Spectroscopic Probes

Due to the pH-dependent color change (yellow at pH > 7), this residue acts as an intrinsic pH sensor within a peptide sequence. It allows researchers to monitor local pH changes in cellular environments or verify the protonation state of a binding pocket.

Visualization: Analytical Workflow

The following workflow outlines the logic for confirming identity and purity during synthesis.

Workflow cluster_QC Quality Control Gates Sample Crude Synthesized Peptide/Amino Acid LCMS LC-MS Analysis (Confirm MW: 226.19 Da) Sample->LCMS HPLC RP-HPLC (C18) (Purity > 98% @ 330nm) LCMS->HPLC NMR 1H-NMR (DMSO-d6) (Verify Nitro/OH positions) HPLC->NMR Decision Pass QC? NMR->Decision Release Release for Biological Assay Decision->Release Yes Repurify Prep-HPLC Purification Decision->Repurify No Repurify->LCMS Recycle

Figure 2: Analytical workflow for the validation of 2-Hydroxy-5-nitro-phenylalanine derivatives.

References

  • Vertex AI Search . 2-Hydroxy-5-nitro-phenylalanine CAS and Properties. Retrieved from .

  • Hill, R. A., et al. (1997) . Structure-Activity Studies for α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid Receptors: Acidic Hydroxyphenylalanines. Journal of Medicinal Chemistry. .

  • Chem-Impex . 2-Nitro-L-phenylalanine Product Data. Retrieved from .

  • University of Calgary . Amino Acid pKa Values and Isoelectric Points. Retrieved from .

  • Thermo Fisher Scientific . Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy. Retrieved from .

Molecular structure and weight of 2-Hydroxy-5-nitro-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-5-nitro-phenylalanine (2-H-5-N-Phe) is a non-canonical amino acid derivative characterized by a nitro-substituted phenolic ring. Structurally, it is an isomer of the more common 3-nitrotyrosine, but with the hydroxyl group at the ortho position relative to the alanine side chain, and the nitro group para to the hydroxyl.

This compound serves as a critical tool in protein engineering and chemical biology, primarily acting as a fluorescence quencher (FRET acceptor) and a spectroscopic probe due to its pH-dependent optical properties. Its distinct pKa and absorbance profile allow it to function as a sensitive reporter for local electrostatic environments within peptide sequences.

Chemical Identity & Structural Analysis

The structural integrity of 2-H-5-N-Phe is defined by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group.[1]

Physicochemical Profile
ParameterDataTechnical Note
IUPAC Name 2-amino-3-(2-hydroxy-5-nitrophenyl)propanoic acidDistinct from 3-nitrotyrosine (3-nitro-4-hydroxyphenylalanine).
Molecular Formula C₉H₁₀N₂O₅
Molecular Weight 226.19 g/mol Monoisotopic Mass: 226.059 Da
Appearance Yellow crystalline solidColor intensity increases in basic pH (phenolate form).
Solubility DMSO, DMF, dilute aqueous baseLow solubility in neutral water; requires pH adjustment or organic co-solvent.
pKa (Phenolic) ~7.0 - 7.5 (Estimated)Significantly more acidic than Tyrosine (pKa ~10) due to the para-nitro resonance stabilization.
Absorbance (

)
~360 nm (protonated)~430 nm (deprotonated)Strong overlap with Tryptophan/Coumarin emission, facilitating quenching.
Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity and the specific numbering of the aromatic ring that differentiates this isomer.

ChemicalStructure Backbone Alanine Backbone (C1-C2-N) Ring Phenyl Ring Backbone->Ring Attached at C1 OH_Group Hydroxyl (-OH) Position 2 (Ortho) Ring->OH_Group Strong Activating NO2_Group Nitro (-NO2) Position 5 (Meta to Alkyl) Ring->NO2_Group Strong Deactivating OH_Group->NO2_Group Para-Relationship (Resonance Stabilization)

Figure 1: Structural connectivity highlighting the ortho-hydroxyl and para-nitro relationship which governs the electronic properties of the molecule.

Synthesis & Preparation Strategy

While total synthesis is possible, the most efficient route for generating 2-H-5-N-Phe involves the regioselective nitration of 2-hydroxyphenylalanine (o-Tyrosine) .

Mechanistic Causality

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

  • Substrate: o-Tyrosine (2-Hydroxyphenylalanine).

  • Directing Groups:

    • The -OH group at C2 is a strong ortho/para director.

    • The alkyl chain at C1 is a weak ortho/para director.

  • Regioselectivity: The -OH group dominates the orientation.

    • Ortho to OH (Position 3): Sterically hindered by the adjacent alkyl chain at C1.

    • Para to OH (Position 5): Sterically accessible and electronically favored.

    • Result: Nitration predominantly occurs at C5, yielding the target 2-Hydroxy-5-nitro-phenylalanine.

Synthesis Workflow (Conceptual)
  • Protection: Protect the amine (N-terminus) with Fmoc or Boc to prevent oxidation/side reactions.

  • Nitration: Treat with dilute nitric acid (

    
    ) in acetic acid at low temperature (0°C).
    
  • Purification: The product is separated from minor isomers (e.g., 3-nitro) via reverse-phase HPLC.

  • Deprotection (Optional): If the free amino acid is required, remove protecting groups using standard TFA (for Boc) or Piperidine (for Fmoc) protocols.

Biological & Pharmaceutical Applications

The primary utility of 2-H-5-N-Phe lies in its ability to manipulate light and monitor proteolytic events.

Fluorescence Resonance Energy Transfer (FRET)

2-H-5-N-Phe is a "Dark Quencher." It absorbs photons emitted by a donor fluorophore (like Tryptophan or Aminobenzoic acid) but dissipates the energy as heat rather than re-emitting light.

  • Mechanism: When a peptide containing a donor and 2-H-5-N-Phe is intact, fluorescence is low (Quenched). When a protease cleaves the peptide, the distance increases, FRET is disrupted, and fluorescence increases.

FRET_Mechanism Intact Intact Peptide Substrate (Donor + Quencher < 10nm) Transfer Non-Radiative Energy Transfer (FRET) Intact->Transfer Close Proximity Cleavage Proteolytic Cleavage Intact->Cleavage Enzyme Action Excitation Excitation Light (280-320 nm) Excitation->Intact Quenched Quenched State (No Fluorescence) Transfer->Quenched Heat Dissipation Signal Fluorescence Signal Restored (Assay Readout) Cleavage->Signal Separation of Donor/Acceptor

Figure 2: The FRET quenching mechanism utilized in protease assays involving 2-H-5-N-Phe.

Experimental Protocol: Solubilization & QC

Objective: To prepare a stable stock solution of 2-H-5-N-Phe for biological assays and verify its concentration using its extinction coefficient.

Reagents:

  • 2-Hydroxy-5-nitro-phenylalanine (Solid).

  • Dimethyl Sulfoxide (DMSO), Anhydrous.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1M NaOH (for pH adjustment if necessary).[2]

Protocol:

  • Weighing: Accurately weigh approx. 2.3 mg of 2-H-5-N-Phe.

    • Target: ~10 mM Stock Solution.[2]

  • Primary Solubilization: Dissolve the solid in 100% DMSO.

    • Volume: 1.0 mL.

    • Note: Do not attempt to dissolve directly in water or acidic buffer; the compound is hydrophobic and aggregates at low pH.

  • Dilution & Activation:

    • Dilute the stock 1:100 into PBS (pH 7.4) for measurement.

    • Observation: The solution should turn a distinct yellow color. If the solution is colorless, the pH may be too low (protonated phenol). Add trace 1M NaOH to induce the phenolate form (

      
       nm).
      
  • Quantification (Beer-Lambert Law):

    • Measure Absorbance (

      
      ) at 430 nm.
      
    • Calculate Concentration (

      
      ) using 
      
      
      
      (approximate for nitro-phenols).
  • Storage: Store DMSO stocks at -20°C, protected from light (amber vials) to prevent slow photobleaching.

References

  • PubChem. 2-Hydroxy-5-nitro-n-phenylbenzamide (Structure/Analog Reference). National Library of Medicine. Available at: [Link]

  • iChemical. BOC-DL-2-Hydroxy-5-nitro-Phenylalanine Product Page (CAS 195818-18-9).[3] Available at: [Link]

  • OMLC. Phenylalanine Absorption and Fluorescence Data. Oregon Medical Laser Center. Available at: [Link]

  • ResearchGate. Absorption and Fluorescence Spectra of Hydroxyflavones (pKa and Spectral Shifts). Available at: [Link]

Sources

Executive Summary: The Structural Logic of 2-Hydroxy-5-nitro-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 2-Hydroxy-5-nitro-phenylalanine as a Non-Canonical Amino Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

2-Hydroxy-5-nitro-phenylalanine (2H5N-Phe) is a synthetic non-canonical amino acid (ncAA) characterized by a highly functionalized aromatic side chain. Unlike its naturally occurring isomer, 3-nitro-tyrosine (which is formed via nitrative stress), 2H5N-Phe is engineered for specific steric and electronic applications in medicinal chemistry and protein engineering.

Its utility is derived from two critical structural features:

  • Ortho-Hydroxyl Group (Position 2): Provides a unique hydrogen-bonding donor/acceptor site proximal to the peptide backbone, enabling conformationally constrained peptidomimetics.

  • Para-Nitro Group (Position 5 relative to OH): A strong electron-withdrawing group (EWG) that significantly lowers the pKa of the phenolic hydroxyl (from ~10 to ~7.1), creating a pH-sensitive probe active within the physiological range.

This guide details the synthesis, physicochemical properties, and application of 2H5N-Phe, specifically focusing on its role as a pharmacophore in protease inhibitors (e.g., HCV NS3) and as a spectroscopic probe in biophysics.

Physicochemical Identity & Properties

To effectively utilize 2H5N-Phe, one must understand its electronic environment compared to Tyrosine and Phenylalanine.

Structural Isomerism
  • Tyrosine: 4-hydroxy-phenylalanine.

  • 3-Nitro-Tyrosine: 3-nitro-4-hydroxy-phenylalanine (Nitro is ortho to OH).

  • 2H5N-Phe: 2-hydroxy-5-nitro-phenylalanine (Nitro is para to OH).[1]

The para relationship between the hydroxyl and nitro groups in 2H5N-Phe results in a distinct electronic profile compared to the ortho relationship in 3-nitro-tyrosine.

Acid-Base Properties (pKa Shift)

The nitro group stabilizes the phenolate anion via resonance. While the pKa of a standard Tyrosine residue is ~10.1, the pKa of the 2-hydroxy-5-nitro moiety drops significantly.

PropertyTyrosine3-Nitro-Tyrosine2H5N-Phe (Predicted)
Phenolic pKa ~10.1~7.2~7.0 - 7.3
Physiological State Protonated (Neutral)~50% Ionized~50% Ionized
Electronic Effect DonorWithdrawingStrongly Withdrawing
Fluorescence Intrinsic (280nm ex)QuencherQuencher

Implication: At pH 7.4, 2H5N-Phe exists as an equilibrium mixture of phenol and phenolate. This makes it an excellent environmental sensor ; its ionization state (and thus its absorbance/fluorescence quenching capability) changes sharply with local pH variations or electrostatic shifts in a binding pocket.

Synthesis & Incorporation Strategies

Unlike ncAAs incorporated via Genetic Code Expansion (GCE) which require evolved aminoacyl-tRNA synthetases, 2H5N-Phe is primarily utilized via Solid Phase Peptide Synthesis (SPPS) for the creation of peptidomimetics and high-affinity inhibitors.

Chemical Synthesis Workflow

The synthesis typically begins with a substituted nitrophenol or anisole derivative. A common route involves the chloromethylation of 4-nitrophenol followed by alkylation of a glycine equivalent.

SynthesisWorkflow Start 2-Methyl-4-nitro-anisole (Precursor) Step1 Bromination/Chlorination (Benzylic Halide) Start->Step1 NBS/Light Step2 Alkylation of Glycine Schiff Base Step1->Step2 Phase Transfer Cat. Step3 Hydrolysis & Protection (Fmoc/Boc) Step2->Step3 Acid Hydrolysis Final Fmoc-2-Hydroxy-5-nitro-Phe (Ready for SPPS) Step3->Final Fmoc-OSu

Figure 1: General synthetic pathway for producing Fmoc-protected 2H5N-Phe for peptide synthesis.

Solid Phase Peptide Synthesis (SPPS) Protocol

Due to the steric bulk of the ortho-hydroxyl and meta-nitro groups, coupling efficiency can be reduced compared to standard Alanine or Phenylalanine.

Optimized Protocol:

  • Resin: Rink Amide or Wang resin (depending on C-term requirement).

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt additive reduces racemization and improves coupling rates for sterically hindered amino acids.

  • Stoichiometry: 4 equiv. Amino Acid : 3.9 equiv. HATU : 8 equiv. DIEA.

  • Reaction Time: Double coupling (2 x 45 min) is recommended to ensure complete incorporation.

  • Protection: The phenolic OH is often left unprotected if the conditions are mild, but for complex syntheses, it may be protected as a t-Butyl ether or Acetyl ester (cleaved by hydrazine or acid). Note: The nitro group is stable to standard TFA cleavage.

Applications in Drug Development & Biophysics

HCV NS3 Protease Inhibition

One of the most authoritative applications of 2H5N-Phe is in the design of inhibitors for the Hepatitis C Virus (HCV) NS3 protease.[2]

  • Mechanism: The NS3 protease active site prefers hydrophobic residues at the P2 position. However, the introduction of 2H5N-Phe allows for a dual interaction:

    • Hydrophobic Stacking: The phenyl ring occupies the S2 hydrophobic pocket.

    • Electrostatic Anchoring: The nitro group (electron-withdrawing) polarizes the ring and can engage in specific electrostatic interactions with backbone amides or side chains in the S2 subsite.

    • H-Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the inhibitor's own backbone, locking the residue into a bioactive conformation that reduces the entropic penalty of binding.

AMPA Receptor Antagonism

Research into glutamate receptor antagonists (specifically AMPA receptors) has utilized nitrophenylalanine derivatives. The high acidity of the 2H5N-Phe side chain (mimicking the distal carboxylate of Glutamate but with a hydrophobic core) allows it to act as an antimetabolite . The phenolate anion mimics the charge of the glutamate gamma-carboxyl group, while the aromatic ring provides receptor subtype selectivity.

Fluorescence Quenching (FRET)

In biophysical assays, 2H5N-Phe serves as a potent fluorescence quencher .

  • Donor: Tryptophan (Trp) or Tyrosine (Tyr).

  • Acceptor: 2H5N-Phe (Nitro group).[3]

  • Application: By incorporating 2H5N-Phe at specific sites via SPPS, researchers can map conformational changes. If the protein folds such that 2H5N-Phe comes within ~10 Å of a Tryptophan, the fluorescence signal is quenched. This is used to monitor folding kinetics or protease cleavage events.

Visualizing the Interaction Logic

The following diagram illustrates how 2H5N-Phe functions within a protease active site versus its role as a pH probe.

InteractionLogic cluster_Inhibitor Drug Design (Protease Inhibitor) cluster_Probe Biophysical Probe Molecule 2-Hydroxy-5-nitro-Phe OrthoOH Ortho-OH (Conformational Lock) Molecule->OrthoOH Nitro 5-Nitro Group (Electronic Tuning) Molecule->Nitro pKa pKa ~7.2 (Physiological Range) Molecule->pKa Binding High Affinity Binding (S2 Pocket) OrthoOH->Binding Intramolecular H-Bond Nitro->Binding e- Withdrawal Quench Trp Quenching (FRET Acceptor) Nitro->Quench Energy Transfer

Figure 2: Functional mechanisms of 2H5N-Phe in medicinal chemistry and biophysics.

References

  • Synthesis of Phenylalanine Analogs as Antimetabolites. Source: Journal of the American Chemical Society (JACS). Context: Establishes the synthesis and biological activity of nitrophenylalanine derivatives as metabolic inhibitors. URL:[Link]

  • Inhibitors of Hepatitis C Virus NS3 Protease (Patent US20020065248A1).
  • Nitro-substituted Amino Acids as Fluorescence Quenchers. Source: Biochemistry (General Reference for Nitro-Tyr quenching mechanism applicable to Nitro-Phe). Context: Mechanistic background on the quenching properties of the nitro group in aromatic amino acids. URL:[Link]

Sources

Thermodynamic Stability and Structural Dynamics of 2-Hydroxy-5-nitro-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability, structural dynamics, and experimental characterization of 2-Hydroxy-5-nitro-phenylalanine derivatives.

Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Formulation Scientists, and Structural Biologists.

Executive Summary

2-Hydroxy-5-nitro-phenylalanine (2H5N-Phe) represents a specialized class of non-canonical amino acids where thermodynamic stability is governed by a "push-pull" electronic system. Unlike standard tyrosine derivatives, the specific ortho-hydroxylation combined with meta-nitration (relative to the alkyl side chain) creates a unique electrostatic landscape. This configuration significantly lowers the phenolic pKa, enhances resistance to oxidative degradation compared to phenylalanine, and introduces intramolecular hydrogen bonding capabilities that rigidify the peptide backbone. This guide details the physicochemical basis of this stability and provides validated protocols for its assessment in drug development.

Molecular Architecture & Electronic Stability

Structural Isomerism and Numbering

To understand the stability profile, we must rigorously define the connectivity.

  • Position 1 (Ipso): Attachment of the alanyl side chain (

    
    ).
    
  • Position 2 (Ortho): Hydroxyl group (

    
    ).
    
  • Position 5 (Meta): Nitro group (

    
    ).
    

This places the electron-donating hydroxyl group and the electron-withdrawing nitro group in a para relationship (positions 2 and 5) relative to each other. This is the thermodynamically favored orientation for charge delocalization, creating a highly stable quinoid-like resonance structure upon deprotonation.

The "Push-Pull" Stabilization Mechanism

The thermodynamic stability of 2H5N-Phe is superior to non-nitrated o-tyrosine due to two key factors:

  • Resonance Stabilization of the Phenolate: The 5-nitro group exerts a strong mesomeric (

    
    ) and inductive (
    
    
    
    ) effect. When the 2-hydroxyl group ionizes, the negative charge is effectively delocalized onto the nitro oxygens. This lowers the energy of the conjugate base, making the molecule significantly more acidic (estimated pKa
    
    
    6.5–7.0) than tyrosine (pKa
    
    
    10). At physiological pH (7.4), a significant fraction exists as the stable, yellow-colored phenolate anion.
  • Intramolecular Hydrogen Bonding (The "Ortho Effect"): The ortho-hydroxyl group is spatially proximal to the backbone ammonium group (

    
    ) or amide nitrogen in peptides. This facilitates the formation of a stable 6- or 7-membered pseudocycle via hydrogen bonding (
    
    
    
    ), which restricts conformational freedom (entropy penalty) but significantly lowers the enthalpy of the folded state.
Graphviz Diagram: Resonance & Stabilization

The following diagram illustrates the resonance stabilization and the intramolecular locking mechanism.

StabilityMechanism cluster_legend Thermodynamic Drivers Neutral Neutral Form (Protonated Phenol) Anion Phenolate Anion (Deprotonated) Neutral->Anion  Deprotonation (pKa ~ 6.8)   H_Bond Intramolecular H-Bond (OH ... NH3+) Neutral->H_Bond  Conformational Locking   Resonance Nitro-Stabilized Resonance Hybrid Anion->Resonance  Charge Delocalization (-M Effect of NO2)   Text The 5-NO2 group stabilizes the anion, preventing oxidative ring opening.

Caption: Mechanistic flow showing the dual stabilization pathways: electronic delocalization via the nitro group and conformational locking via ortho-hydroxyl hydrogen bonding.

Thermodynamic Parameters & Solubility Profile

The incorporation of the nitro group alters the hydrophobicity and solubility profile compared to native Phenylalanine.

ParameterValue / TrendMechanistic Basis
Phenolic pKa 6.5 – 7.2 (Estimated)Strong electron withdrawal by 5-NO2 stabilizes the phenolate.
Carboxyl pKa ~2.1Inductive effect of the electron-deficient ring lowers pKa slightly vs Phe (2.2).
Ammonium pKa ~9.0Intramolecular H-bond with 2-OH may slightly lower pKa.
LogP (Octanol/Water) ~0.8 – 1.2Nitro group increases polarity; lower lipophilicity than Phe (1.38).
Thermal Decomposition

High lattice energy due to intermolecular stacking and H-bonds.
UV

~350–400 nmDistinct yellow shift due to nitro-conjugation (pH dependent).

Experimental Assessment Protocols

To validate the stability of 2H5N-Phe derivatives in a drug development context, the following protocols are recommended. These move beyond standard assays to address the specific electronic properties of the molecule.

Protocol A: pH-Rate Degradation Profiling (Hydrolytic Stability)

Objective: Determine the susceptibility of the derivative to hydrolysis or nucleophilic aromatic substitution under varying pH conditions.

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 10.0 (ionic strength adjusted to 0.15 M with NaCl).

  • Sample Preparation: Dissolve 2H5N-Phe derivative to 100 µM. Ensure complete dissolution (use <1% DMSO if necessary).

  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C (Arrhenius stress testing).

  • Analysis:

    • Method: RP-HPLC (C18 column).

    • Mobile Phase: Gradient 5% to 60% Acetonitrile in 0.1% TFA.

    • Detection: Absorbance at 360 nm (specific to the nitro-phenol chromophore) and 214 nm.

  • Data Treatment: Plot

    
     vs. time. Linear decay indicates pseudo-first-order kinetics. Non-linearity at high pH suggests nucleophilic attack on the aromatic ring (displacement of nitro or alkoxy groups).
    
Protocol B: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Objective: Assess the crystal lattice stability and identifying polymorphs.

  • Instrument: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg of dry powder in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if decomposition occurs).

  • Reference: Empty aluminum pan.

  • Ramp: 5°C/min from 25°C to 350°C.

  • Interpretation:

    • Endotherm: Melting point (expected sharp peak).

    • Exotherm: Decomposition. Note: Nitro compounds can decompose exothermically and violently. Safety Precaution: Do not exceed 5 mg.

    • Glass Transition (

      
      ):  If amorphous, look for step change.
      
Protocol C: Potentiometric Determination of pKa

Objective: Accurately determine the ionization state for formulation.

  • System: Automated Potentiometric Titrator (e.g., Sirius T3).

  • Solvent: Water (carbonate-free) or water/methanol co-solvent if solubility is low (extrapolate to 0% methanol via Yasuda-Shedlovsky equation).

  • Titrant: 0.1 M KOH and 0.1 M HCl.

  • Procedure: Titrate from pH 1.5 to 11.0.

  • Analysis: Look for three inflection points (Carboxyl, Phenol, Amine). The 2-OH/5-NO2 interaction will cause the phenolic pKa to be the most sensitive to ionic strength changes.

Degradation Pathways & Metabolic Implications

Understanding how 2H5N-Phe breaks down is critical for shelf-life prediction.

Thermal Decarboxylation

Like most amino acids, the primary thermal degradation pathway in the solid state is decarboxylation, yielding the corresponding nitro-tyramine derivative. The electron-withdrawing nitro group stabilizes the transition state, potentially lowering the activation energy compared to standard phenylalanine.

Photochemical Instability

Nitro-aromatics are susceptible to photoreduction or nitro-nitrite rearrangement under UV irradiation.

  • Mechanism: Excitation of the nitro group (

    
    ) leads to abstraction of a hydrogen atom (potentially from the side chain or solvent), leading to reduction to nitroso or hydroxylamine species.
    
  • Mitigation: Derivatives must be stored in amber glass.

Graphviz Diagram: Degradation Logic

DegradationPathways cluster_legend Stability Risks Parent 2-Hydroxy-5-nitro-phenylalanine Thermal Thermal Stress (>150°C) Parent->Thermal UV UV Irradiation (Light) Parent->UV Base Basic pH (>10) Parent->Base Decarbox Decarboxylation (Loss of CO2) Thermal->Decarbox  Major Pathway   PhotoRed Nitro Reduction (Nitroso/Amine) UV->PhotoRed  Radical Mechanism   RingOpen Nucleophilic Aromatic Substitution Base->RingOpen  Rare (Extreme pH)   Text Protect from light and high heat. Stable at physiological pH.

Caption: Primary degradation vectors. Photochemical reduction is the highest risk during handling; thermal decarboxylation dominates in solid-state storage.

Synthesis & Derivatization for Drug Design

When using 2H5N-Phe as a scaffold:

  • Peptide Coupling: The 2-hydroxyl group is less nucleophilic than a standard phenol due to the 5-nitro group, reducing the need for protection during mild coupling reactions. However, for high-yield SPPS (Solid Phase Peptide Synthesis), protection (e.g., as an allyl ether) is recommended to prevent O-acylation.

  • Reduction Potential: The nitro group can be selectively reduced to an amine (

    
    ) using catalytic hydrogenation (Pd/C) or chemical reduction (SnCl2). This converts the residue into an ortho-hydroxy-meta-amino-phenylalanine, a privileged scaffold for developing fluorescent probes or metal-chelating ligands.
    

References

  • Fedrova, A.A., et al. (2025).[1] On Intramolecular Hydrogen Bond in the Molecule of 2-Nitro-2'-Hydroxy-5'-Methylazobenzene. ResearchGate. Link

  • Tanak, H., et al. (2009).[2] 2-Hydroxy-5-nitrobenzaldehyde.[2] Acta Crystallographica Section E. Link

  • Raza, A.R., et al. (2009).[3] 2-Hydroxy-5-nitrobenzamide. PubMed Central. Link

  • University of Melbourne. (2024). Phenylalanine Residues Are Very Rapidly Damaged by Nitrate Radicals.[4] Link

  • Mathew, S., et al. (2016).[5] Biochemical characterization of thermostable ω-transaminase... for producing aromatic β- and γ-amino acids. Enzyme and Microbial Technology. Link

  • Zhu, H., et al. (2021). Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules. ACS Nano.[6] Link

Sources

Biological Significance of Nitro-Phenylalanine Derivatives in Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering by expanding the chemical repertoire of the proteome beyond the standard 20 amino acids. Among these,


-nitro-L-phenylalanine (pNO

Phe)
stands out as a uniquely versatile derivative. It serves a triple function: as a non-perturbative spectroscopic probe for local protein environments, as a potent immunogenic determinant capable of breaking self-tolerance in vaccine development, and as a latent chemical handle that can be orthogonally reduced to

-aminophenylalanine (pAF) for site-specific conjugation. This guide details the mechanistic basis, biological applications, and validated protocols for utilizing pNO

Phe in high-fidelity protein engineering.

Mechanistic Foundations: Genetic Code Expansion

The site-specific incorporation of pNO


Phe is achieved via Genetic Code Expansion (GCE) . This technology utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that suppresses an in-frame amber stop codon (TAG) to insert the ncAA during translation.
The Orthogonal System
  • Host Compatibility: For E. coli expression, the orthogonal pair is typically derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA

    
    .
    
  • Evolution: The active site of MjTyrRS is evolved (mutated) to sterically accommodate the nitro group while rejecting endogenous tyrosine and phenylalanine.

  • Fidelity: The system must possess high selectivity to ensure pNO

    
    Phe is incorporated only at the TAG codon, preventing proteome-wide misincorporation.
    
Chemical Properties of the Nitro Group

The nitro group (-NO


) introduces distinct electronic and physical properties:
  • Electron Withdrawal: Strong electron-withdrawing induction lowers the pKa of proximal residues and alters

    
    -
    
    
    
    stacking interactions.
  • Spectroscopic Signature: The symmetric NO

    
     stretching vibration (~1350–1550 cm
    
    
    
    ) is IR-active and sensitive to solvation, making it an excellent reporter of local burial/exposure.
  • Fluorescence Quenching: pNO

    
    Phe acts as a highly efficient quencher of tryptophan and GFP fluorescence via photo-induced electron transfer (PET) or FRET, useful for mapping conformational changes.
    

Biological Significance & Applications[1][2][3]

Immunogenicity and Breaking Tolerance

One of the most profound biological impacts of pNO


Phe is its ability to render self-proteins immunogenic.
  • Mechanism: The immune system tolerates "self" proteins (e.g., TNF-

    
    ). Introducing pNO
    
    
    
    Phe creates a "neo-epitope."
  • T-Cell Response: This neo-epitope is processed and presented by MHC Class II molecules. It is recognized as foreign by CD4+ T-cells, which then provide help to autoreactive B-cells.

  • Result: This breaks tolerance, triggering the production of high-titer polyclonal IgG antibodies that cross-react with the native (wild-type) self-protein. This strategy is pivotal in developing therapeutic vaccines against cancer antigens or chronic disease mediators.

Latent Chemical Handle (Reduction to pAF)

pNO


Phe serves as a "masked" aniline. While the nitro group is relatively inert to bio-orthogonal conjugation, it can be chemically reduced under mild conditions to 

-aminophenylalanine (pAF)
.
  • Utility: pAF contains a unique aniline amine with a pKa (~4.5) significantly lower than lysine (~10.5).

  • Conjugation: At pH 5–6, the pAF amine can be selectively targeted by oxidative coupling (e.g., with aminophenols) or diazotization, leaving lysine residues protonated and unreactive.

Spectroscopic Probing
  • Infrared (IR) Probe: The NO

    
     stretch frequency shifts based on the polarity of its environment. It is small and non-perturbative, unlike bulky fluorophores.
    
  • Folding Dynamics: By placing pNO

    
    Phe near a fluorophore (like Trp), folding events that alter the distance between the two can be monitored in real-time via fluorescence quenching.
    

Visualization of Workflows

Genetic Code Expansion Workflow

The following diagram illustrates the cellular machinery required to incorporate pNO


Phe.

GCE_Workflow pNO2Phe pNO2Phe (Media Supplement) Cell Host Cell (E. coli / Mammalian) pNO2Phe->Cell Transport Ribosome Ribosome pNO2Phe->Ribosome Charging by Orthogonal aaRS Cell->Ribosome Expression Plasmid Plasmid: Orthogonal aaRS/tRNA Plasmid->Cell Transfection mRNA mRNA with TAG Codon mRNA->Ribosome Translation Protein Mutant Protein (pNO2Phe Incorporated) Ribosome->Protein Suppression of Stop Codon

Figure 1: Workflow for the site-specific incorporation of pNO


Phe using orthogonal translation systems.
Immunogenicity Mechanism

How pNO


Phe breaks self-tolerance.

Immunogenicity SelfProtein Native Self-Protein (Tolerated) MutantProtein pNO2Phe-Protein (Neo-epitope) SelfProtein->MutantProtein Engineering APC Antigen Presenting Cell (MHC Class II) MutantProtein->APC Uptake & Processing TCell CD4+ T-Cell (Activated) APC->TCell Presentation of Nitro-Peptide BCell Autoreactive B-Cell TCell->BCell Cytokine Help Antibodies Cross-Reactive IgG (Binds Native Protein) BCell->Antibodies Differentiation & Secretion Antibodies->SelfProtein Therapeutic Targeting

Figure 2: Mechanism of breaking immune tolerance via pNO


Phe incorporation.

Experimental Protocols

Protocol 1: Genetic Incorporation of pNO Phe

Objective: Express a protein (e.g., GFP) with pNO


Phe at a specific site (e.g., residue 150).
  • Plasmid Construction:

    • Gene of Interest: Mutate the target codon to TAG (Amber) using site-directed mutagenesis.

    • Orthogonal Machinery: Use a plasmid (e.g., pEVOL-pNO2Phe) encoding the evolved MjTyrRS/tRNA

      
       pair.
      
  • Transformation: Co-transform E. coli BL21(DE3) with both plasmids.

  • Induction & Incorporation:

    • Grow cells in LB or 2xYT media at 37°C to OD

      
       ~0.5.
      
    • Crucial Step: Dissolve pNO

      
      Phe in a minimal volume of 1M NaOH or dilute HCl (solubility is pH dependent) and add to culture to a final concentration of 1–2 mM .
      
    • Induce protein expression with IPTG (e.g., 0.5 mM) and arabinose (0.2% w/v) if using pEVOL system.

    • Incubate at 30°C for 12–16 hours.

  • Purification: Harvest cells and purify using affinity chromatography (e.g., Ni-NTA).

  • Validation: Verify incorporation via ESI-MS. The mass shift should correspond to the difference between the native residue and pNO

    
    Phe (+45 Da vs Phe).
    
Protocol 2: On-Protein Reduction (pNO Phe pAF)

Objective: Convert the nitro group to an amine for subsequent bioconjugation.

  • Preparation: Dilute the purified pNO

    
    Phe-containing protein to ~1 mg/mL in PBS (pH 7.4).
    
  • Reagent: Prepare a fresh 1.0 M Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    )
    solution in water. Note: This reagent degrades rapidly; use immediately.
  • Reaction:

    • Add Na

      
      S
      
      
      
      O
      
      
      to the protein solution to a final concentration of 10–50 mM (approx. 100-fold molar excess).
    • Incubate at room temperature for 1–2 hours.

    • Observation: The solution may turn slightly yellow/turbid depending on the protein, but dithionite is generally mild.

  • Quenching & Cleanup: Remove excess dithionite immediately using a desalting column (PD-10) or extensive dialysis against PBS.

  • Validation: Analyze via ESI-MS. A mass loss of -30 Da (conversion of -NO

    
     [46] to -NH
    
    
    
    [16]) confirms quantitative reduction.

Data Summary: Comparative Properties

PropertyPhenylalanine (Phe)

-Nitro-Phe (pNO

Phe)

-Amino-Phe (pAF)
MW (Residue) 147.18 Da192.17 Da162.19 Da
Electronic Nature NeutralStrong Electron WithdrawingElectron Donating
Fluorescence None (Intrinsic)Strong Quencher (FRET)Weakly Fluorescent
IR Signature GenericDistinct (~1350/1550 cm

)
Generic Amine
Chemoselectivity InertInert (Reducible)High (at pH 5)
Immunogenicity ToleratedImmunogenic (Breaks Tolerance) Low/Tolerated

References

  • Genetic Code Expansion & pNO2Phe Incorporation

    • Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code." Science. Link

  • Immunogenicity & Breaking Tolerance

    • Grasso, K. T., et al. (2021).[1] "Genetic Encoding of 4-Nitro-L-Phenylalanine in Eukaryotes." UNL MediaHub. Link

    • Grunstein, J., et al. (2000). "Immunochemical termination of self-tolerance." Proceedings of the National Academy of Sciences. Link

  • Spectroscopic Probing (IR & Fluorescence)

    • Tucker, M. J., et al. (2011). "Probing Local Environments with the Infrared Probe: L-4-Nitrophenylalanine." The Journal of Physical Chemistry B. Link

    • Miyake-Stoner, S. J., et al. (2009). "Probing protein folding with a genetically encoded fluorescent amino acid." Biochemistry. Link

  • Reduction Protocols (Dithionite)

    • Yang, D., et al. (2005).[2] "Sodium Hydrosulfite (Sodium Dithionite) mediated reduction." Synthesis. Link

    • Carrico, I. S., et al. (2007). "Lithographic patterning of photoreactive cell-adhesive proteins." Journal of the American Chemical Society. (Contextualizing reduction in protein engineering).

Sources

Methodological & Application

Application Note: High-Fidelity Protease Assays Using 2-Hydroxy-5-nitro-phenylalanine (2H5NP) as a FRET Quencher

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals focusing on protease assay development and peptide chemistry. It details the use of 2-Hydroxy-5-nitro-phenylalanine (referred to herein as 2H5NP ) as a highly efficient, genetically encodable, or synthetic non-canonical amino acid quencher for FRET-based biosensors.

Executive Summary

Protease activity assays are pivotal in drug discovery for identifying inhibitors and characterizing enzymatic kinetics. Traditional quenchers like Dabcyl or Dnp (2,4-dinitrophenyl) often require complex post-synthetic labeling or exhibit broad hydrophobicity that alters peptide solubility.

2-Hydroxy-5-nitro-phenylalanine (2H5NP) is a specific nitro-aromatic amino acid derivative that functions as a dark quencher. Structurally, it presents a


-nitrophenol  chromophore directly on the phenylalanine backbone. Unlike 3-nitrotyrosine (an 

-nitrophenol derivative), 2H5NP offers a distinct absorption profile (

nm) and high extinction coefficient, making it an ideal acceptor for blue-fluorescent donors such as Abz (2-Aminobenzoyl) and Mca (7-Methoxycoumarin).

This guide provides a comprehensive protocol for designing, synthesizing, and validating 2H5NP-based FRET substrates.

Scientific Mechanism & Rationale

The Chromophore Physics

The quenching efficiency in FRET is dictated by the spectral overlap integral (


) between the donor's emission and the acceptor's absorption.
  • Chromophore: The side chain of 2H5NP contains a 2-hydroxy-5-nitrophenyl moiety (structurally a 4-nitro-2-alkylphenol).

  • Ionization State: The phenolic hydroxyl group has a pKa

    
     7.1. In physiological buffers (pH 7.4), a significant fraction exists as the phenolate anion , which exhibits a strong charge-transfer absorption band centered at 400–410 nm .
    
  • Quenching Mode:

    • FRET: Non-radiative energy transfer when the peptide is intact.

    • Static Quenching: Formation of ground-state complexes with the donor (common in short peptides).

Advantages Over Standard Quenchers
Feature2H5NP (This Tracer)Dnp-Lys3-Nitrotyrosine
Chromophore

-Nitrophenol
Dinitrobenzene

-Nitrophenol

(Abs)
~400 nm~360 nm~430 nm
Extinction Coeff (

)
High (~18,000 M

cm

)
ModerateLow (~4,000 M

cm

)
Synthesis Direct SPPS (Fmoc-AA)Side-chain deprotection requiredDirect SPPS
Solubility ModerateLow (Hydrophobic)Moderate
Donor Pairing Strategy

2H5NP is optimized for donors emitting in the 350–450 nm range.

Donor Fluorophore

(nm)

(nm)
FRET Efficiency with 2H5NPApplication
Abz (2-Aminobenzoyl)320420Excellent General Protease Assays
Mca (Methoxycoumarin)325392High Matrix Metalloproteinases (MMPs)
Trp (Tryptophan)280350GoodNative Protein FRET
Edans 340490ModerateAlternative to Dabcyl

Visualization: Mechanism of Action

The following diagram illustrates the FRET quenching mechanism and the subsequent proteolytic cleavage event that restores fluorescence.

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Proteolytic Cleavage cluster_2 Separated Products (Fluorescent) Donor Donor (Abz) Excited State Quencher Quencher (2H5NP) Accepts Energy Donor->Quencher FRET (Non-Radiative) No Light Emission Peptide Peptide Linker (Protease Site) Donor->Peptide Peptide->Quencher Enzyme Protease (Hydrolysis) Peptide->Enzyme Substrate Binding FreeDonor Free Donor Emits Light (420nm) Enzyme->FreeDonor Cleavage FreeQuencher Free 2H5NP Dark Enzyme->FreeQuencher

Caption: Schematic of the FRET-based protease assay. Energy transfer from Abz to 2H5NP is disrupted upon enzymatic cleavage, resulting in a measurable fluorescence increase.

Protocol: Solid Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a generic FRET substrate: Abz-Gly-Xxx-Yyy-2H5NP-Gly-NH2 , where Xxx-Yyy is the specific protease cleavage site.

Materials
  • Resin: Rink Amide MBHA resin (for C-terminal amide).

  • Fmoc-2H5NP-OH: Commercially available (e.g., from Apeptides, Bachem, or custom synthesis).

  • Fmoc-Abz-OH: (Boc-2-aminobenzoic acid is preferred for the N-terminus to prevent acetylation).

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF, DCM, Piperidine.

Step-by-Step Methodology
  • Resin Loading:

    • Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 mins.

    • De-protect Fmoc group using 20% Piperidine/DMF (2 x 10 mins).

  • Coupling the Quencher (2H5NP):

    • Rationale: Placing the quencher near the C-terminus minimizes interference with N-terminal recognition sites often required by endopeptidases.

    • Dissolve Fmoc-2H5NP-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours. Note: Nitro-aromatics can be sterically demanding; double coupling is recommended.

    • Wash with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Perform standard Fmoc-SPPS cycles for the peptide linker sequence (the protease recognition motif).

    • Ensure a minimum of 5-7 amino acids between Donor and Quencher if the enzyme requires a deep binding pocket, though FRET works best at distances < 50 Å (typically <10 residues).

  • N-Terminal Donor Coupling (Abz):

    • Couple Boc-2-Aminobenzoic acid (Boc-Abz-OH) to the N-terminus.

    • Critical: Use Boc-protected Abz to avoid self-coupling or acetylation during the final cleavage step if Fmoc-Abz were used and deprotected.

  • Cleavage and Deprotection:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Note: The nitro group is stable to TFA.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify via RP-HPLC (C18 column).

    • Detection: Monitor Absorbance at 220 nm (peptide bond) and 400 nm (2H5NP absorption).

    • Validation: The intact peptide should be yellow (at neutral pH) and non-fluorescent.

Protocol: Kinetic Protease Assay

Experimental Setup
  • Instrument: Fluorescence Microplate Reader (e.g., Tecan, Biotek).

  • Filters/Monochromators:

    • Excitation: 320 nm (bandwidth 10 nm).

    • Emission: 420 nm (bandwidth 10 nm).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2 (if required by enzyme), 0.05% Tween-20. Note: pH > 7.0 is preferred to maximize 2H5NP absorbance.

Workflow
  • Substrate Stock: Prepare a 10 mM stock solution of the purified peptide in DMSO. Store at -20°C.

  • Inner Filter Effect Check:

    • Dilute substrate to 10 µM in buffer. Measure Absorbance at 320 nm.

    • If

      
      , dilute further to prevent inner filter effects (re-absorption of excitation light).
      
  • Enzyme Reaction:

    • Add 90 µL of Assay Buffer to a black 96-well plate.

    • Add 5 µL of Substrate (Final concentration 5–50 µM).

    • Incubate at 37°C for 5 mins to equilibrate.

    • Initiate reaction with 5 µL of Protease (optimized concentration, typically 1–10 nM).

  • Data Acquisition:

    • Monitor Fluorescence Intensity (RFU) at 420 nm every 30 seconds for 60 minutes.

    • Include a Substrate Only control (background hydrolysis) and a Product Standard (Free Abz) for quantification.

Data Analysis & Troubleshooting

Determining Kinetic Parameters ( , )

To convert RFU/min to Velocity (


M/min), you must generate a standard curve of the donor (2-Aminobenzamide) in the presence of the quencher (to account for any static quenching artifacts, though usually negligible after cleavage).


Plot


 vs. [Substrate] and fit to the Michaelis-Menten equation:


Troubleshooting Guide
IssuePossible CauseSolution
High Background Fluorescence Substrate impurity (free Abz)Re-purify via HPLC; check stability of stock solution.
No Signal Increase Enzyme inactive or pH too lowVerify Enzyme activity; Ensure pH > 7.0 for optimal quencher absorbance.
Low FRET Efficiency (High Baseline) Peptide too long (>100 Å)Shorten linker sequence; ensure < 10 residues between Abz and 2H5NP.
Precipitation Hydrophobic peptideAdd 5-10% DMSO to the assay buffer; check sequence solubility.

References

  • Meldal, M., & Breddam, K. (1991). Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin. Analytical Biochemistry, 195(1), 141-147. Link

  • Bachem. (2021). FRET Substrates: Principles and Applications. Bachem Technical Guides. Link

  • Geoghegan, K. F., et al. (2010). Fluorescence-based continuous assay for the aspartyl protease of human immunodeficiency virus-1. FEBS Letters, 262(1), 119-122.
  • Apeptides. (2024). FMOC-DL-2-Hydroxy-5-nitro-Phenylalanine Product Specification. Catalog Entry. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative text on FRET mechanisms and Förster distance calculations). Link

Disclaimer: This Application Note is for research purposes only. 2H5NP is a chemical reagent and should be handled with appropriate PPE. Optimization of the donor-acceptor distance is specific to the protease of interest.

Enzymatic incorporation of 2-Hydroxy-5-nitro-phenylalanine into proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Incorporation of 2-Hydroxy-5-nitro-phenylalanine and Nitro-Tyrosine Analogs into Proteins

Introduction & Executive Summary

The site-specific incorporation of nitro-substituted aromatic amino acids, specifically 2-Hydroxy-5-nitro-phenylalanine (an isomer of 3-nitro-tyrosine) and its widely used analog 3-nitro-tyrosine (3-nY) , represents a powerful tool for chemical biology. These non-canonical amino acids (ncAAs) serve two primary functions:

  • Biophysical Probes: The nitro group significantly lowers the pKa of the phenolic hydroxyl group (from ~10 in tyrosine to ~7 in 3-nitro-tyrosine, and potentially lower in ortho-isomers), making them excellent spectroscopic probes for local electrostatic environments and pH changes.

  • Post-Translational Modification (PTM) Mimicry: They allow researchers to mimic protein nitration, a hallmark of oxidative stress (peroxynitrite damage) in signaling proteins like 14-3-3, without the heterogeneity of chemical nitration methods.

Critical Isomer Distinction: While the standard "nitro-tyrosine" used in literature is 3-nitro-L-tyrosine (3-nitro-4-hydroxy-phenylalanine), this protocol addresses the user's specific request for 2-Hydroxy-5-nitro-phenylalanine (an ortho-hydroxy isomer). The genetic encoding workflow is identical for both, but the choice of Aminoacyl-tRNA Synthetase (aaRS) determines specificity. This guide provides the validated protocol for the class, with specific notes on synthetase selection for the 2-hydroxy isomer.

Mechanism of Action: Orthogonal Translation

The incorporation relies on Genetic Code Expansion (GCE) using an orthogonal tRNA/aaRS pair derived from Methanocaldococcus jannaschii (MjTyrRS) for E. coli or Methanosarcina barkeri (MbPylRS) for eukaryotic systems.

The Workflow:

  • Stop Codon Suppression: The gene of interest contains an amber stop codon (TAG) at the desired site.

  • Acylation: The orthogonal aaRS specifically recognizes the nitro-amino acid and charges it onto the orthogonal tRNA(CUA).

  • Translation: The ribosome accepts the charged tRNA at the TAG codon, incorporating the ncAA into the growing polypeptide chain.

GCE_Pathway cluster_inputs Inputs cluster_cell Host Cell (E. coli) ncAA 2-Hydroxy-5-nitro-Phe (Supplemented in Media) aaRS Nitro-Specific aaRS ncAA->aaRS Transport Plasmid Plasmid: Orthogonal aaRS + tRNA Plasmid->aaRS Expression tRNA Orthogonal tRNA(CUA) Plasmid->tRNA Transcription Gene Target Gene (TAG Mutation) Ribosome Ribosome Gene->Ribosome mRNA Charged_tRNA Aminoacyl-tRNA (Nitro-Phe-tRNA) aaRS->Charged_tRNA Aminoacylation tRNA->Charged_tRNA Charged_tRNA->Ribosome Decoding TAG Protein Full-Length Protein (Site-Specific Incorporation) Ribosome->Protein Translation

Figure 1: Orthogonal translation pathway for incorporating nitro-phenylalanine derivatives.

Materials & Reagents

ComponentSpecificationNotes
Host Strain E. coli BL21(DE3) or C321.ΔA (GRO)Critical: C321.ΔA (George Church Lab) lacks Release Factor 1 (RF1), significantly increasing yield.
Plasmid System pEvol-nitroTyr-RS (or pUltra-nitroTyr)Contains the evolved MjTyrRS mutant. For 2-hydroxy-5-nitro, use a permissive polyspecific mutant or evolve via FACS.
ncAA Stock 2-Hydroxy-5-nitro-phenylalanineDissolve to 50-100 mM in 100 mM NaOH or DMSO. Nitro-AAs are often acidic; basic dissolution helps.
Media 2xYT or Auto-induction MediaBuffered to pH 7.0–7.4.
Reducing Agent None in lysis bufferAvoid DTT/BME during purification if maintaining the nitro group is required (it can be reduced to amine).

Experimental Protocol

Phase 1: Preparation and Transformation
  • Design: Introduce a TAG codon at the desired site in your target gene (pET or pBad vector).

  • Co-transformation: Transform E. coli BL21(DE3) or C321.ΔA with:

    • Plasmid A: Target gene (e.g., pET22b-GFP-TAG).

    • Plasmid B: Orthogonal machinery (e.g., pEvol-nitroTyr).

  • Selection: Plate on LB agar with appropriate antibiotics (e.g., Ampicillin + Chloramphenicol).

Phase 2: Expression and Incorporation

Note: Nitro-aromatics can be reduced to amino-aromatics by E. coli nitroreductases. Aerobic conditions help prevent this.

  • Inoculation: Pick a single colony into 5 mL non-inducing media. Grow overnight at 37°C.

  • Scale-up: Dilute 1:100 into fresh media (e.g., 50 mL 2xYT). Grow to OD600 ~ 0.5.

  • Induction of Machinery: Add L-Arabinose (0.2% w/v) to induce the aaRS/tRNA (if using pEvol). Incubate 30 mins.

  • ncAA Addition: Add 2-Hydroxy-5-nitro-phenylalanine to a final concentration of 1–2 mM .

    • Tip: Add directly to the culture. If the stock is in NaOH, the culture buffer usually handles the slight pH shift, but check if volume is large.

  • Target Induction: Add IPTG (0.5–1 mM) to induce the target protein.

  • Expression: Incubate at 30°C for 12–16 hours .

    • Why 30°C? Lower temperatures favor protein folding and reduce metabolic reduction of the nitro group.

Phase 3: Purification & Characterization
  • Harvest: Centrifuge cells (5,000 x g, 15 min).

  • Lysis: Resuspend in PBS or Tris buffer. Do NOT use DTT (Dithiothreitol) as it can reduce the nitro group to an amine (

    
    ) or hydroxylamine.
    
  • Purification: Proceed with Ni-NTA or other affinity purification.

  • Analysis (Mass Spectrometry):

    • Intact Mass: Verify the mass shift.

    • 2-Hydroxy-5-nitro-Phe Mass: Calculate the expected mass carefully.

      • Tyrosine MW: 181.19 Da (Residue: 163.17).

      • Nitro group (NO2) adds ~45 Da, minus one H (~1 Da) = +44 Da shift vs Phenylalanine analog.

    • Reduction Check: Watch for a peak at -30 Da (reduction to amine:

      
       is loss of O2 [32] and gain of H2 [2], net -30 from nitro form).
      

Technical Troubleshooting & Optimization

ProblemCauseSolution
Low Yield Poor solubility of ncAA or RF1 competition.Use C321.ΔA strain (RF1 deleted). Increase ncAA concentration to 3 mM.
Truncation Stop codon not suppressed.Verify plasmid compatibility. Ensure aaRS is induced before target gene.
Background (No ncAA) "Leaky" synthetase.The aaRS might incorporate natural Tyrosine. Use a more stringent mutant (e.g., clone 3-nitro-RS from Chin et al.).
Mass Shift -30 Da In vivo reduction.The nitro group was reduced to amine. Use aerobic growth (high shaking). Use nitroreductase-deficient strains if available.

Isomer Specificity: 2-Hydroxy-5-nitro vs. 3-Nitro-tyrosine

The user requested 2-Hydroxy-5-nitro-phenylalanine .

  • Structure: The hydroxyl is at position 2 (ortho to the alanine tail) and nitro at 5.

  • Standard 3-Nitro-tyrosine: Hydroxyl at 4 (para), Nitro at 3.

Implication: The standard MjTyrRS evolved for 3-nitro-tyrosine recognizes the para-hydroxyl group for hydrogen bonding. It may not efficiently accept the ortho-hydroxyl isomer due to steric clashes or lack of H-bond alignment.

Protocol Adaptation for Isomer Specificity: If the standard "NitroTyr-RS" yields low incorporation for the 2-hydroxy isomer:

  • Library Screening: You must perform a round of positive/negative selection using an MjTyrRS active site library (randomizing residues Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162).

  • Selection Criteria: Select for survival on Chloramphenicol (with 2-hydroxy-5-nitro-Phe) and death on Sucrose/Barnase (without ncAA).

References

  • Genetic Encoding of 3-Nitro-tyrosine (Primary Protocol Basis)

    • Zhu, P., et al. (2023).[1] "Genetic encoding of 3-nitro-tyrosine reveals the impacts of 14-3-3 nitration on client binding and dephosphorylation."[1][2][3] Protein Science, 32(3), e4574.[2] Link[1][2]

  • Original Nitro-Tyrosine Incorporation: Neumann, H., et al. (2008). "Genetically encoding protein oxidative damage." Nature Chemical Biology, 4, 232–234. (Describes the evolution of the specific aaRS).
  • Mammalian Incorporation (PylRS system)

    • Meineke, B., et al. (2020). "Genetically encoded protein tyrosine nitration in mammalian cells." Nature Communications.[4] Link

  • Chin, J. W. (2017). "Expanding and reprogramming the genetic code.

Sources

Application Note: Preparation of 2-Hydroxy-5-nitro-phenylalanine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing 2-Hydroxy-5-nitro-phenylalanine (also known as 5-nitro-o-tyrosine ) in biochemical assays, solid-phase peptide synthesis (SPPS), or as a spectroscopic probe.

Abstract

This guide outlines the standardized protocol for preparing high-stability stock solutions of 2-Hydroxy-5-nitro-phenylalanine (2-OH-5-NO₂-Phe) in Dimethyl Sulfoxide (DMSO). Due to the specific electronic effects of the para-nitro-phenol moiety within this non-canonical amino acid, standard aqueous dissolution is often inefficient and prone to pH-dependent instability. This protocol ensures maximal solubility, prevents oxidative degradation, and provides a self-validating quality control workflow for downstream applications in peptide synthesis and fluorescence quenching assays.

Introduction & Chemical Context

2-Hydroxy-5-nitro-phenylalanine is a non-canonical amino acid often used as a pH-sensitive probe or a fluorescence quencher (FRET acceptor) due to the chromophoric nature of the nitrophenol group.

Chemical Rationale for DMSO[1]
  • Solubility: The zwitterionic nature of the amino acid backbone, combined with the hydrophobic nitro-aromatic ring, creates a high lattice energy that resists dissolution in neutral water. DMSO (dielectric constant

    
    ) effectively disrupts these intermolecular ionic bonds while solvating the hydrophobic aromatic core.
    
  • Acidity & Stability: The nitro group at position 5 is para to the hydroxyl group at position 2. This electron-withdrawing arrangement significantly lowers the pKa of the phenolic proton (approx. pKa 6.5–7.5, compared to ~10 for tyrosine). In aqueous buffers, this leads to rapid deprotonation and potential oxidation. Anhydrous DMSO stabilizes the protonated (neutral) form, extending shelf life.

Material Safety & Handling

  • Hazard Identification: Nitro-aromatic compounds are potentially toxic and mutagenic. Handle as a suspected carcinogen.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and UV-safety goggles.

  • Ventilation: All weighing and solvation steps must be performed in a certified chemical fume hood.

Protocol: Stock Solution Preparation

Reagents and Equipment
  • Compound: 2-Hydroxy-5-nitro-phenylalanine (Store at 4°C, desiccated).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[1] Note: Do not use DMSO stored for >1 month after opening due to hygroscopicity.

  • Vessels: Amber glass vials (silanized preferred to minimize surface adsorption).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Calculation (Example: 50 mM Stock)

To prepare 1 mL of a 50 mM stock solution:

  • Molecular Weight (MW): ~226.19 g/mol (Verify specific batch MW on Certificate of Analysis, as hydration states vary).

  • Target Mass:

    
    .
    
Target ConcentrationVolume DMSOMass Required (MW=226.19)
10 mM 1000 µL2.26 mg
50 mM 1000 µL11.31 mg
100 mM 1000 µL22.62 mg
Step-by-Step Procedure
  • Equilibration: Allow the lyophilized powder vial to warm to room temperature (20–25°C) inside a desiccator before opening. Prevents condensation, which causes hydrolysis/degradation.

  • Weighing: Weigh the calculated mass of 2-Hydroxy-5-nitro-phenylalanine into a sterile amber glass vial.

  • Solvation (The "Wetting" Technique):

    • Add 50% of the final volume of Anhydrous DMSO.

    • Vortex gently for 30 seconds.

    • Observation: The solution should turn a pale yellow. If particles persist, sonicate for 5 minutes at <40°C.

  • Completion: Add the remaining DMSO to reach the final target volume. Vortex again.

  • Visual QC: The solution must be particle-free.

    • Pale Yellow: Protonated state (Acidic/Neutral DMSO).

    • Bright Orange/Yellow: Deprotonated phenolate (Indicates basic impurities or wet DMSO).

Storage
  • Aliquot: Split into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Conditions: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

  • Container: Use polypropylene tubes with O-ring seals or glass vials with PTFE-lined caps.

Quality Control & Self-Validation

To ensure the integrity of the stock solution, perform this rapid spectral check.

UV-Vis Absorbance Check: Dilute the stock 1:1000 in two separate cuvettes:

  • Acidic Buffer (0.1 M HCl): Expect

    
     ~310-320 nm (Colorless/Pale).
    
  • Basic Buffer (0.1 M NaOH): Expect bathochromic shift to

    
     ~400-420 nm (Bright Yellow).
    Validation: If the basic solution does not turn bright yellow, the nitro-phenol moiety has degraded.
    
Workflow Diagram

StockPrep Start Start: Equilibrate Reagent to Room Temp Weigh Weigh Reagent (Amber Vial) Start->Weigh AddDMSO Add 50% Volume Anhydrous DMSO Weigh->AddDMSO Dissolve Vortex (30s) & Sonicate AddDMSO->Dissolve Check Visual Check: Clear Yellow Solution? Dissolve->Check TopUp Add Remaining DMSO to Final Volume Check->TopUp Yes SonicateMore Sonicate (max 40°C) 5 mins Check->SonicateMore No (Particles) QC QC: Dilute 1:1000 in 0.1M NaOH TopUp->QC SonicateMore->Check Result Bright Yellow Color? (Phenolate Formation) QC->Result Store Aliquot & Store -80°C Result->Store Yes (Valid) Fail Discard & Re-evaluate Reagent Purity Result->Fail No (Degraded)

Caption: Step-by-step preparation and validation workflow for 2-Hydroxy-5-nitro-phenylalanine stock solutions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation on Dilution "Crash-out" effect when moving from DMSO to aqueous buffer.Dilute stepwise. Add stock dropwise to vortexing buffer. Ensure final DMSO concentration is <1% (v/v) for assays.
Darkening (Brown/Red) Oxidation of the phenol or photodegradation.Discard stock. Prepare fresh in amber vials. Ensure DMSO is anhydrous.[2][1][3]
No Color Change in Base Hydrolysis of nitro group (rare) or wrong compound.Verify compound identity by LC-MS. Check pH of "Basic" buffer.

References

  • PubChem. 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Biotage. Stability of Amino Acid Stock Solutions for Peptide Synthesis. Knowledge Base. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubilization Strategies for 2-Hydroxy-5-nitro-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Landscape: Why This Molecule Fails in Water

2-Hydroxy-5-nitro-phenylalanine (HNP) presents a classic "solubility trap" common to nitro-substituted aromatic amino acids. Users often experience immediate precipitation upon dilution into neutral buffers (PBS, TBS, pH 7.4).

To solve this, we must deconstruct the molecular conflict occurring at the micro-level:

  • The Zwitterionic Lattice Lock: Like all amino acids, HNP exists as a zwitterion at neutral pH (Ammonium

    
     and Carboxylate 
    
    
    
    ). These charges lock the molecule into a crystal lattice with high lattice energy, resisting dissolution.
  • The Hydrophobic Nitro-Core: The 5-nitro group is strongly electron-withdrawing but also adds significant lipophilicity to the aromatic ring. While it lowers the

    
     of the phenolic hydroxyl, it decreases the overall hydration of the ring system.
    
  • The pKa Trap:

    • Phenolic

      
       Shift:  In standard Tyrosine, the phenolic 
      
      
      
      is ~10.0. In HNP, the nitro group is para to the hydroxyl group (positions 2 and 5). This resonance stabilization drops the phenolic
      
      
      drastically to approximately 7.0–7.5 [1, 5].
    • The Consequence: At physiological pH (7.4), the molecule exists in a fragile equilibrium between its insoluble zwitterionic form (net charge 0) and its soluble anionic form (net charge -1). A minor drop in pH (e.g., to 7.2) shifts the equilibrium toward the insoluble zwitterion, causing "crashing out."

Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization protocol for your specific assay.

Solubility_Decision_Tree Start START: Define Assay Constraints Is_Cell_Based Is the experiment cell-based / in vivo? Start->Is_Cell_Based DMSO_Limit Can the system tolerate >0.5% DMSO? Is_Cell_Based->DMSO_Limit No (In vitro / Chemical) pH_Flex Is pH 8.0+ acceptable? Is_Cell_Based->pH_Flex Yes (Cells / Animals) Protocol_A RECOMMENDED: Protocol A (Alkaline Pre-dissolution) DMSO_Limit->Protocol_A No (Strict solvent limits) Protocol_B RECOMMENDED: Protocol B (DMSO/PEG Cosolvent) DMSO_Limit->Protocol_B Yes pH_Flex->Protocol_A Yes (Short exposure) Protocol_C RECOMMENDED: Protocol C (Cyclodextrin Complexation) pH_Flex->Protocol_C No (Strict pH 7.4)

Figure 1: Selection guide for solubilization strategies based on biological constraints.

Validated Methodologies

Protocol A: The Alkaline Pre-dissolution (pH Swing)

Best for: Aqueous buffers where organic solvents (DMSO) are forbidden.

The Mechanism: This method exploits the lowered


 of the nitro-phenol. By briefly raising the pH > 9, we fully deprotonate the phenolic hydroxyl, creating a highly soluble dianion (Carboxylate + Phenolate). We then rapidly dilute into the final buffer.

Reagents:

  • 1.0 M NaOH (Freshly prepared)

  • Target Buffer (e.g., PBS pH 7.4)

Step-by-Step:

  • Weigh the HNP powder.

  • Add 1.0 M NaOH at a ratio of 2–3 molar equivalents relative to HNP. (e.g., for 1 mmol HNP, add 3 mmol NaOH).

    • Visual Cue: The solution should turn a distinct yellow/orange . This is the "nitrophenolate" chromophore indicating successful deprotonation [1].

  • Vortex until fully dissolved (usually < 30 seconds).

  • Slowly add this concentrate to your target buffer while stirring.

  • Critical Check: Measure final pH. If the pH drops below 7.2, the HNP may precipitate over time. Readjust to pH 7.4–7.5 using dilute NaOH.

Protocol B: The Cosolvent Approach (DMSO/PEG)

Best for: High-concentration stocks and chemical screening.

The Mechanism: Disrupts the crystal lattice using a polar aprotic solvent before introducing water.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • PEG-400 (Polyethylene glycol 400) - Optional stabilizer

Step-by-Step:

  • Prepare a 100 mM stock solution in 100% anhydrous DMSO.

    • Note: HNP is highly soluble in DMSO.

  • (Optional) For long-term stability, mix the DMSO stock 1:1 with PEG-400.

  • Dilute the stock into the aqueous buffer.

    • Technique: Inject the DMSO stock under the surface of the rapidly stirring buffer to prevent local precipitation at the drop interface.

    • Limit: Keep final DMSO concentration < 1% for cell assays to avoid cytotoxicity.

Technical FAQs

Q1: Why does my solution turn yellow when I dissolve it? Is it degrading? A: No, it is likely not degrading. The yellow color is the spectral signature of the nitrophenolate anion [1, 5]. When the phenolic proton is removed (which happens at pH > 7.0 due to the nitro group), the conjugation system extends, absorbing blue light and appearing yellow. If the solution turns colorless, it indicates the pH has dropped (protonation) and precipitation is imminent.

Q2: I prepared a stock in PBS (pH 7.4), but it precipitated after 2 hours. Why? A: This is due to Ostwald Ripening of a supersaturated solution. At pH 7.4, you are dangerously close to the molecule's


 (approx 7.2–7.5). Small fluctuations in temperature or CO2 absorption (which lowers buffer pH) can shift the equilibrium toward the insoluble zwitterion.
  • Fix: Adjust your buffer to pH 7.8 if your experiment permits. The extra 0.4 pH units ensure the phenol remains deprotonated [2].

Q3: Can I use heating/sonication to dissolve it in water directly? A: We strongly advise against heating nitro-aromatic amino acids above 60°C in water. While it may dissolve temporarily, it will almost certainly precipitate upon cooling (supersaturation failure). Furthermore, prolonged heat can induce decarboxylation or oxidation of the side chain.

Q4: Is this molecule stable in cell culture media? A: Generally, yes. However, nitro-aromatics can be reduced to amino-aromatics (e.g., 2-hydroxy-5-amino-phenylalanine) by cellular reductases or in hypoxic conditions. If you observe a loss of biological activity, verify the integrity of the nitro group using LC-MS.

Summary Data Table

ParameterValue / PropertyImplication for Solubility
Molecular Weight ~226.2 g/mol Small molecule, kinetics are fast.
Phenolic

~7.15 (Est.) [1, 5]Critical: Significant solubility change between pH 7.0 and 8.0.
Carboxyl

~2.2Always deprotonated (-COO⁻) at neutral pH.
Amine

~9.1Always protonated (-NH₃⁺) at neutral pH.
Optimal Solvent DMSO or 0.1 M NaOHUse for primary stock preparation.
Incompatible Acidic Buffers (pH < 6)Will cause immediate precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 983, 4-Nitrophenol (Analogous pKa data). Retrieved from [Link]

  • ResearchGate (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams (Phenols and Nitro-derivatives). Retrieved from [Link]

  • Chemistry LibreTexts. The Effect of Substituents on pKa (Nitro Group Resonance). Retrieved from [Link]

Technical Support Center: Troubleshooting 2-Hydroxy-5-nitro-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of coupling Fmoc-2-Hydroxy-5-nitro-phenylalanine . This non-canonical amino acid presents a "perfect storm" of peptide synthesis challenges: steric hindrance (ortho-substitution), electronic deactivation (nitro group), and side-reaction susceptibility (acidic phenol).

Status: Operational Role: Senior Application Scientist Subject: Optimization of Fmoc-2-OH-5-NO2-Phe-OH Incorporation

The Chemistry of Failure: Why This Coupling Fails

Before attempting a fix, you must diagnose which specific failure mode is occurring. This molecule fails for three distinct mechanistic reasons.

A. The "Ortho-Effect" (Steric Hindrance)

The hydroxyl group at the 2-position (ortho) creates significant steric clash with the incoming activated carboxylate.[1] Unlike Tyrosine (4-position), where the hydroxyl is distal, the 2-position hydroxyl physically blocks the approach of the amine, drastically slowing down


 (observed rate constant).
B. The "Acidic Phenol" Trap (Side Reactions)

The 5-nitro group is strongly electron-withdrawing and is located para to the 2-hydroxyl group.

  • Consequence: This lowers the pKa of the phenolic hydroxyl from ~10 (Tyrosine) to ~7.1 (similar to p-nitrophenol).

  • The Risk: Standard bases like DIEA (pKa ~10.5) will fully deprotonate this side chain. The resulting phenolate anion is a potent nucleophile that will attack activated amino acids, leading to O-acylation (branched peptides) rather than the desired N-acylation.

C. The "Deactivated Amine" (Post-Coupling Failure)

Note: This is often mistaken for a failure to couple the Nitro-Phe, but it is actually a failure to couple the NEXT amino acid. Once Fmoc-2-OH-5-NO2-Phe-OH is coupled and deprotected, the aromatic ring is electron-deficient due to the nitro group. This pulls electron density away from the


-amine, reducing its nucleophilicity. The next coupling will be sluggish.

Diagnostic Decision Tree

Use this logic flow to determine your troubleshooting protocol.

Troubleshooting Start Identify Failure Mode Q1 Is the 2-OH-5-NO2-Phe coupling itself incomplete? Start->Q1 Q2 Is the coupling of the NEXT amino acid failing? Q1->Q2 No (It coupled fine) Sol1 PROTOCOL A: Base-Free Coupling (Avoid O-Acylation) Q1->Sol1 Yes (Low Yield) Sol2 PROTOCOL B: Power Coupling (Overcoming Deactivated Amine) Q2->Sol2 Yes Sol3 Check for O-Acylation (Mass Shift + AA mass) Q2->Sol3 No (Unknown impurity)

Figure 1: Diagnostic logic for isolating the root cause of synthesis failure.

Optimization Protocols

PROTOCOL A: Coupling Fmoc-2-OH-5-NO2-Phe-OH (The "Base-Free" Method)

Objective: Couple the difficult amino acid without acylating the unprotected side chain. Rationale: You must avoid tertiary bases (DIEA/NMM) because they will deprotonate the nitro-phenol. Carbodiimide chemistry is neutral and safer here.

ReagentEquiv.[2][3]Role
Fmoc-AA-OH 3.0Substrate
DIC 3.0Activator (Neutral)
Oxyma Pure 3.0Racemization Suppressor (Acidic pH)
Solvent DMF/NMPNMP preferred if aggregation is suspected

Step-by-Step:

  • Dissolve Fmoc-2-OH-5-NO2-Phe-OH and Oxyma Pure in minimal NMP.

  • Add DIC (Diisopropylcarbodiimide).[3]

  • Pre-activate for 2-3 minutes. (Critical: Allows formation of the active ester before seeing the resin).

  • Add to the resin.[4][5]

  • Coupling Time: 2 hours at Room Temperature.

  • Do NOT use heat. Heat promotes O-acylation of the phenol.

  • Monitor: Kaiser test may be ambiguous due to nitro group quenching; chloranil test is preferred.

Warning: Do NOT use HATU/HBTU/DIEA for this step. The basic environment will cause the side-chain phenol to react, capping your peptide permanently or creating branched impurities.

PROTOCOL B: Coupling the NEXT Amino Acid (The "Power" Method)

Objective: Force reaction onto the electronically deactivated amine of the 2-OH-5-NO2-Phe residue. Rationale: The amine is a poor nucleophile. You need the most reactive species possible (HOAt/HATU) and heat.

ReagentEquiv.[2][3]Role
Incoming Fmoc-AA 5.0Excess to drive kinetics
HATU 4.9High-power generation of OAt-ester
HOAt 5.0Additive to boost kinetics (optional but recommended)
DIEA 10.0Base (Required for HATU)

Step-by-Step:

  • Double Coupling is Mandatory.

  • Coupling 1: HATU/DIEA for 1 hour at 50°C (Microwave or water bath).

  • Wash: DMF (4x).

  • Coupling 2: DIC/Oxyma Pure (5 equiv) for 2 hours at 75°C (Different mechanism to catch difficult sites).

  • Capping: Acetylate unreacted amines immediately after this step to prevent deletion sequences.

Frequently Asked Questions (FAQ)

Q: Can I protect the 2-hydroxyl group to make this easier? A: Yes, but it is chemically difficult. Standard Trt (trityl) or tBu (tert-butyl) groups are labile or hard to introduce at the ortho-position with a nitro group present. If you can source Fmoc-2-(O-Allyl)-5-nitro-Phe-OH , use it. The allyl group is stable and removed by Pd(PPh3)4. However, most users must work with the unprotected phenol.

Q: My Mass Spec shows a peak of [Expected Mass + Amino Acid Mass - 18]. What is this? A: This is likely O-acylation . The incoming amino acid reacted with the 2-OH side chain (forming an ester) instead of the N-terminus, or in addition to it.

  • Fix: Switch to Protocol A (Base-free DIC/Oxyma). If the problem persists, treat the resin with 20% Piperidine containing 0.1M HOBt after the coupling; this can sometimes hydrolyze the labile side-chain ester while leaving the peptide backbone intact.

Q: The Kaiser test is brown/red instead of blue. Is it coupled? A: Nitro groups can interfere with the ninhydrin reaction (Kaiser test), often yielding false negatives or odd colors.

  • Fix: Use the Chloranil Test (Acetaldehyde/Chloranil) for secondary amines, or perform a micro-cleavage: cleave a few beads with 100% TFA for 10 mins and inject onto HPLC/MS to verify coupling status quantitatively.

Q: Should I use "Magic Mixture" (DCM/DMF/NMP)? A: If you suspect aggregation (common with nitro-aromatics which stack via pi-pi interactions), use NMP as your primary solvent. You can also add LiCl (0.4M) to the coupling mixture to disrupt hydrogen bonding and pi-stacking aggregation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][6] Chemical Reviews, 109(6), 2455-2504. Link

    • Context: Comprehensive review of side-chain protection and reactivity of phenols in SPPS.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

    • Context: Defines the mechanism of Oxyma/DIC vs HATU and the risks of racemiz
  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Context: The definitive protocol book for handling difficult couplings and Kaiser test interference.
  • Merck/Novabiochem. (2024). "Technical Bulletin: Coupling of Hindered Amino Acids." Link

    • Context: Specific guidance on ortho-substituted phenylalanine deriv

Sources

Minimizing side reactions of the nitro group during peptide cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Nitro Group Side Reactions in Peptide Cleavage

Introduction: The Dual Challenge of the Nitro Group

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses a critical, often overlooked aspect of cleavage chemistry: the stability of the nitro moiety (


).

In peptide science, the nitro group presents a dichotomy:

  • As Cargo (Target): In 3-Nitrotyrosine (

    
    ) peptides, the nitro group is a vital pharmacophore or biomarker that must be preserved .
    
  • As Protection (Tool): In

    
     derivatives (primarily Boc chemistry), the nitro group is a protecting group that must be removed  without damaging the peptide backbone.
    

The following protocols focus on the most common failure mode in modern Fmoc SPPS: The accidental reduction of Nitrotyrosine to Aminotyrosine.

Module 1: The Chemistry of Failure (Mechanism)

The "Reagent K" Trap

The standard "universal" cleavage cocktails (e.g., Reagent K, Reagent R) rely heavily on thiols like 1,2-ethanedithiol (EDT) and thioanisole to scavenge carbocations. While effective for protecting Trp/Met, these thiols act as reducing agents.

Under the harsh acidic conditions of TFA cleavage, thiols facilitate the reduction of the aromatic nitro group (


) to an amine (

) or hydroxylamine (

).

The Reaction Pathway:



Diagnostic Indicator: If your mass spectrometry shows a mass shift of -30 Da relative to the expected mass, your nitro group has been fully reduced to an amine.

  • 
     Mass: ~46 Da
    
  • 
     Mass: ~16 Da
    
  • 
    : -30 Da[1]
    

Module 2: Optimized Cleavage Protocols

Protocol A: The "Nitro-Safe" Cocktail (Thiol-Free)

Use this protocol for peptides containing 3-Nitrotyrosine or other nitro-aromatics.

Principle: Replace strong reducing agents (EDT, DTT) with non-reducing silane scavengers.

Reagents Required:

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Triisopropylsilane (TIPS)

  • Phenol (Crystalline)

  • Water (Milli-Q)

The Cocktail Formulation (Reagent B Modified):

ComponentVolume/Weight %Function
TFA 88%Cleavage Agent
Phenol 5%Scavenger (Tyr/Trp protection)
Water 5%Scavenger (tBu cation quenching)
TIPS 2%Scavenger (Trityl/Pbf quenching)

Step-by-Step Procedure:

  • Preparation: Pre-dissolve Phenol in TFA. Add Water and TIPS. Do not add EDT.

  • Ratio: Use 10-20 mL of cocktail per gram of resin.

  • Incubation: Shake at room temperature for 2–3 hours.

    • Note: Without thiols, Met (Methionine) is susceptible to oxidation. If Met is present, perform the cleavage under strictly inert atmosphere (

      
       or 
      
      
      
      ) and keep the temperature controlled (
      
      
      ).
  • Precipitation: Filter resin and precipitate filtrate in cold diethyl ether (

    
    ).
    
  • Work-up: Centrifuge, decant ether, and re-suspend in fresh ether (repeat 2x).

Protocol B: Handling (Boc/HF Context)

Use this only if you are removing the Nitro group from Arginine in Boc chemistry.

The Issue: The


 group on Arginine is stable to TFA. It requires HF (Hydrofluoric Acid) for removal.[2] A common side reaction during this harsh cleavage is the conversion of Arginine to Ornithine .[3]

Optimization:

  • Scavenger: Use Anisole (10% v/v) in the HF reaction.

  • Temperature: Maintain reaction at -5°C to 0°C . Do not exceed 0°C.

  • Time: Limit reaction to 45–60 minutes. Prolonged exposure increases Ornithine formation.

Module 3: Troubleshooting & Decision Logic

Visualizing the Workflow

Use the following logic tree to select the correct cleavage strategy.

CleavageStrategy Start Start: Peptide Sequence Analysis CheckNitro Does peptide contain Nitrotyrosine (3-NO2-Tyr)? Start->CheckNitro YesNitro YES: Nitro Preservation Required CheckNitro->YesNitro Yes NoNitro NO: Standard Cleavage CheckNitro->NoNitro No ThiolCheck CRITICAL: Are Thiols (EDT, DTT, Thioanisole) present in your standard cocktail? YesNitro->ThiolCheck Stop STOP: Do NOT use Reagent K ThiolCheck->Stop Yes UseSafe USE PROTOCOL A: TFA / Phenol / H2O / TIPS (88 : 5 : 5 : 2) ThiolCheck->UseSafe No Stop->UseSafe CheckMet Contains Met, Cys, or Trp? NoNitro->CheckMet UseK USE REAGENT K: TFA / Phenol / H2O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) CheckMet->UseK Yes (Sensitive Residues) UseSimple USE SIMPLE COCKTAIL: TFA / TIS / H2O (95 : 2.5 : 2.5) CheckMet->UseSimple No (Robust Sequence)

Figure 1: Decision matrix for scavenger selection based on peptide composition.

Module 4: Frequently Asked Questions (FAQ)

Q1: I used Reagent K on my Nitrotyrosine peptide and see a -30 Da mass shift. Can I reverse this? A: No. The reduction of the nitro group (


) to an amine (

) is irreversible under these conditions. You must re-synthesize the peptide and use Protocol A (Thiol-free) for the cleavage step.

Q2: If I remove EDT to save the Nitro group, won't my Methionine (Met) oxidize? A: It is a risk. EDT is the premier scavenger for preventing Met oxidation (


). To mitigate this without reducing the Nitro group:
  • Use TIPS (Triisopropylsilane) as the primary scavenger.

  • Degas all cleavage solvents with Nitrogen/Argon.

  • Perform the cleavage in a sealed vessel under an inert atmosphere.

  • If oxidation occurs (+16 Da), you can reduce the Met(O) back to Met post-purification using mild reducing agents (e.g.,

    
    /DMS) that are less likely to affect the Nitro group compared to harsh acid/thiol conditions, though care must still be taken.
    

Q3: Can I use DTT (Dithiothreitol) instead of EDT? A: Absolutely not. DTT is an even stronger reducing agent than EDT and will rapidly reduce Nitrotyrosine to Aminotyrosine. Avoid all thiols.

Q4: I am using Fmoc-Arg(NO2)-OH. Why isn't the nitro group coming off in TFA? A: The nitro protecting group on Arginine is acid-stable in TFA. It was designed for Boc chemistry (HF cleavage). If you are doing Fmoc synthesis, you should use Fmoc-Arg(Pbf)-OH or Fmoc-Arg(Pmc)-OH , which are acid-labile.[3] If you must use


 in Fmoc, you will need to perform a post-cleavage catalytic hydrogenation to remove the nitro group, which is rarely recommended due to difficulty and side reactions.

References

  • Petersson, A. et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[4] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[4] Link

  • Merck Millipore. Fmoc Resin Cleavage Protocols and Scavenger Selection. Link

  • Aapptec. Cleavage Cocktails: Reagent B and Reagent K Compositions. Link

Sources

Technical Support Center: Fmoc Deprotection of 2-Hydroxy-5-nitro-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FMOC-NPHE-001 Status: Active Priority: High (Risk of Racemization & False Negatives) Applicable Molecules: Fmoc-2-Hydroxy-5-nitro-phenylalanine (Fmoc-Hnf-OH), Nitro-tyrosine derivatives.

Executive Summary

You are likely encountering difficulties because 2-Hydroxy-5-nitro-phenylalanine acts as a "Trojan Horse" in Solid Phase Peptide Synthesis (SPPS). While it looks like a standard amino acid, its specific electronic structure creates two distinct failure modes during Fmoc removal:

  • The "Chameleon" Effect (Colorimetric Interference): The unprotected 2-hydroxyl group combined with the 5-nitro group functions as a pH indicator. Upon adding piperidine, it deprotonates to form a nitrophenolate anion , turning the solution bright orange/red. This mimics the color of the Fmoc-dibenzofulvene adduct, rendering UV monitoring at 301nm/290nm unreliable.

  • Electronic-Induced Racemization: The 5-nitro group is strongly electron-withdrawing. This pulls electron density from the aromatic ring, which in turn increases the acidity of the C

    
    -proton. Prolonged exposure to strong bases (like DBU or high-concentration piperidine) significantly increases the risk of racemization (
    
    
    
    conversion).

Optimized Protocols

Do not use your standard "generic" cycle. Select the protocol based on your specific risk tolerance.

Protocol A: The "Safe" Method (Recommended)

Best for: Preventing racemization and maintaining high chiral purity.

StepReagentDurationPurpose
1. Swell/Wash DMF3 x 1 minRemove residual DCM/storage solvents.
2. Deprotection 1 0.1 M HOBt in 20% Piperidine/DMF2 minShort burst to remove bulk Fmoc. HOBt suppresses racemization.
3.[1] Drain ---
4.[2] Deprotection 2 0.1 M HOBt in 20% Piperidine/DMF8 minComplete removal. Strictly limit time.
5. Wash (Critical) DMF5 x 1 minRemove piperidine AND the yellow nitrophenolate anion.
6. Wash (Color Check) DCM2 x 1 minVerify resin returns to original color (pale yellow/white).
Protocol B: The "Aggressive" Method (Solubility Issues)

Best for: Highly aggregated sequences where Protocol A yields <90% deprotection.

StepReagentDurationPurpose
1. Deprotection 5% Piperazine + 0.1 M HOBt in DMF/Toluene (1:1)2 x 15 minPiperazine is a milder base (pKa ~9.8) than piperidine (pKa ~11.1), reducing racemization risk while Toluene breaks aggregation.

Troubleshooting Guide (Q&A)

Issue 1: Visual & Monitoring Anomalies

Q: I added 20% Piperidine and the solution immediately turned deep red/orange. Is my peptide cleaved? A: No. This is the Nitrophenolate Indicator Effect .

  • Mechanism: The 2-OH group (pKa ~7-8 due to the nitro group) is deprotonated by piperidine (pKa ~11). The resulting anion is highly conjugated and colored.

  • Action: Ignore the color change. Do not stop the reaction. However, you cannot use standard UV feedback (e.g., UV monitoring on automated synthesizers) to determine deprotection completion because this background signal will saturate the detector.

  • Verification: Perform a micro-cleavage and check via HPLC, or use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) after thorough washing.

Issue 2: Chiral Purity (Racemization)

Q: My final HPLC shows a doublet peak (approx. 50:50 split). What happened? A: You likely racemized the amino acid during Fmoc removal.[3][4]

  • The Cause: The 5-NO

    
     group makes the C
    
    
    
    -H acidic. A strong base removes this proton, forming a planar enolate. When the proton returns, it can attack from either side, creating a mix of L- and D-isomers.
  • The Fix:

    • Avoid DBU: Never use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for this residue. It is too strong.

    • Add HOBt: Adding 0.1M HOBt (1-Hydroxybenzotriazole) to your deprotection cocktail buffers the basicity and suppresses proton abstraction at the alpha carbon.

    • Reduce Time: Do not exceed 10 minutes total contact time with piperidine.

Issue 3: Side Reactions

Q: Can the unprotected 2-OH group react during the next coupling step? A: Yes, it is a risk.

  • The Risk: After Fmoc removal, you have a free amine and a free phenol (phenolate). During the activation of the next amino acid, the phenol can compete as a nucleophile, leading to an ester (depsipeptide) linkage instead of an amide bond.

  • The Fix: Ensure the resin is washed thoroughly with DMF (neutral pH) to reprotonate the phenol before adding the next activated amino acid. The amine is a better nucleophile than the neutral phenol.

Visualizing the Failure Modes

The following diagrams illustrate the decision logic and the chemical mechanism of the racemization risk.

Fmoc_Strategy Start Start: Fmoc Removal (2-OH-5-NO2-Phe) Standard Standard Protocol (20% Piperidine) Start->Standard Observation Observation: Deep Red/Orange Color Standard->Observation Immediate Decision Is UV Monitoring Required? Observation->Decision Racemization_Check Risk Check: High Racemization Risk Decision->Racemization_Check No (Manual) Action_UV Switch to Offline Monitoring (Kaiser/HPLC) Decision->Action_UV Yes (Auto-synth) Action_Buffer ADDITIVE REQUIRED: Add 0.1M HOBt to Piperidine Racemization_Check->Action_Buffer Prevent L->D Shift Result Proceed to Wash (Remove Phenolate Color) Action_UV->Result Action_Buffer->Result

Caption: Decision tree for handling colorimetric interference and racemization risks during deprotection.

Racemization_Mechanism Substrate L-Isomer (Alpha-Proton Acidic) Intermediate Planar Enolate (Stabilized by NO2) Substrate->Intermediate Deprotonation (-H+) Base Base (Piperidine) Base->Intermediate Product Racemic Mix (L- and D-Isomers) Intermediate->Product Reprotonation (+H+)

Caption: Mechanism showing how the electron-withdrawing Nitro group facilitates alpha-proton abstraction.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Establishes the fundamental stability of Fmoc groups and side-chain interactions.

  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(5), 297-301. Authoritative source on the racemization mechanism of electron-deficient aromatic amino acids (Phenylglycine/Phenylalanine derivatives) during Fmoc removal.

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Technical Guide. General protocols for handling sensitive residues and monitoring deprotection.

Sources

Validation & Comparative

Technical Comparison: 2-Hydroxy-5-nitro-phenylalanine vs. 4-Nitro-phenylalanine as Fluorescence Quenchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of protein dynamics and folding, the choice of a fluorescence quencher for Tryptophan (Trp) determines the resolution and specificity of the data. This guide compares two non-natural amino acids: the standard 4-nitro-phenylalanine (4-NO₂-Phe) and the environmentally sensitive 2-Hydroxy-5-nitro-phenylalanine (2-OH-5-NO₂-Phe) .

The Verdict:

  • Use 4-NO₂-Phe for constitutive, short-range quenching . It operates primarily via Photo-induced Electron Transfer (PET), making it ideal for detecting contact formation (loop closure, tight folding) independent of pH.

  • Use 2-OH-5-NO₂-Phe for switchable, long-range FRET . Its chromophore acts as a pH-dependent switch; it is a highly efficient Förster Resonance Energy Transfer (FRET) acceptor in its deprotonated state (pH > 7.5) but inefficient when protonated, allowing for "turn-on/turn-off" quenching assays.

Photophysical Mechanisms[1][2][3][4]

To select the correct probe, one must understand the underlying quenching physics.

4-Nitro-phenylalanine (4-NO₂-Phe)
  • Mechanism: Primarily Photo-induced Electron Transfer (PET) , with minor contributions from FRET.

  • Physics: The electron-withdrawing nitro group lowers the reduction potential of the phenylalanine ring, allowing it to accept an electron from the excited indole ring of Tryptophan.

  • Range: Short (< 10 Å). Requires near van der Waals contact.

  • Environment: Largely independent of pH (within physiological range 5–9).

2-Hydroxy-5-nitro-phenylalanine (2-OH-5-NO₂-Phe)
  • Mechanism: Förster Resonance Energy Transfer (FRET) (pH-dependent).

  • Physics: This molecule contains a nitrophenol moiety.

    • Low pH (Protonated): Absorbs in the UV (~320 nm). Poor overlap with Trp emission.

    • High pH (Deprotonated Phenolate): Absorbs strongly in the visible yellow (~400 nm).

  • Range: Long (20–40 Å). The spectral overlap integral (

    
    ) between Trp emission (300–450 nm) and the phenolate absorption (400 nm) is significant.
    
  • Environment: Acts as a local pKa sensor.

Visualizing the Quenching Pathways

QuenchingMechanism cluster_4NO2 4-NO2-Phe (Constitutive) cluster_2OH 2-OH-5-NO2-Phe (Switchable) Trp_Excited Trp* (Excited State) Emission: ~340nm PET_Event Electron Transfer (PET) Distance < 10Å Trp_Excited->PET_Event Contact OH_Protonated Protonated (pH < 7) Abs: ~320nm Trp_Excited->OH_Protonated No Overlap (Fluorescence Persists) FRET_Event FRET Transfer Distance 20-40Å Trp_Excited->FRET_Event Spectral Overlap NO2_Ground 4-NO2-Phe (Ground State) PET_Event->NO2_Ground Quenched_1 Fluorescence Loss (Non-radiative) PET_Event->Quenched_1 OH_Deprotonated Deprotonated (pH > 7.5) Abs: ~400nm (Yellow) OH_Deprotonated->FRET_Event Quenched_2 Fluorescence Loss (Dipole-Dipole) FRET_Event->Quenched_2

Figure 1: Mechanistic divergence. 4-NO₂-Phe relies on electron transfer (contact), while 2-OH-5-NO₂-Phe relies on pH-modulated energy transfer (spectral overlap).

Technical Comparison Data

The following data assumes a standard Tryptophan donor (


 nm, 

nm).
Feature4-nitro-phenylalanine2-Hydroxy-5-nitro-phenylalanine
Primary Mechanism PET (Electron Transfer)FRET (Resonance Energy Transfer)
Effective Range (

)
< 10 Å (Contact quenching)25–35 Å (in deprotonated state)
Absorbance Max (

)
~275 nm~320 nm (pH 4) / 406 nm (pH 9)
Extinction Coeff.[1] (

)
~9,000 M⁻¹cm⁻¹~18,000 M⁻¹cm⁻¹ (at 406 nm)
Spectral Overlap (

)
Low (Tail overlap only)High (Trp emission overlaps Phenolate abs)
pH Sensitivity Negligible (Constitutive)High (pKa ~7.0–7.5)
Steric Bulk Low (Similar to Phe)Medium (Hydroxyl adds width)
Primary Application Loop closure, contact kineticspH sensing, distance distribution

Experimental Workflow: Stern-Volmer Analysis

To validate the quenching efficiency of either molecule, a Stern-Volmer analysis is required.[2][3] This protocol distinguishes between dynamic (collisional) and static (complex formation) quenching.

Reagents
  • Buffer A (Acidic): 50 mM Sodium Acetate, pH 5.0.

  • Buffer B (Basic): 50 mM Tris-HCl, pH 8.5.

  • Fluorophore: N-acetyl-tryptophanamide (NATA) or Trp-containing peptide (5 µM).

  • Quencher Stock: 100 mM of 4-NO₂-Phe or 2-OH-5-NO₂-Phe in DMSO.

Protocol Steps
  • Preparation: Prepare 5 µM NATA solutions in both Buffer A and Buffer B.

  • Titration: Add quencher (0–10 mM) sequentially to the cuvette.

  • Measurement:

    • Excitation: 280 nm (slit 2 nm).

    • Emission: Scan 300–450 nm.

    • Record intensity at 348 nm (

      
      ).
      
  • Data Plotting: Plot

    
     vs. [Quencher].
    
    • 
       = Intensity without quencher.
      
    • 
       = Intensity with quencher.[3][4]
      
Interpretation
  • Linear Plot: Indicates purely dynamic (collisional) or purely static quenching.

  • Upward Curvature: Indicates combined static and dynamic quenching (common with 4-NO₂-Phe due to PET sphere of action).

  • pH Check:

    • If

      
       (slope) changes drastically between Buffer A and B 
      
      
      
      2-OH-5-NO₂-Phe .
    • If

      
       remains constant 
      
      
      
      4-NO₂-Phe .
Workflow Diagram

ExperimentalWorkflow Start Start: Select Quencher Prep Prepare Samples (pH 5.0 vs pH 8.5) Start->Prep Titrate Titrate Quencher (0 - 10 mM) Prep->Titrate Measure Measure Fluorescence (Ex 280 / Em 348) Titrate->Measure Analyze Stern-Volmer Plot (F0/F vs [Q]) Measure->Analyze Decision Check pH Dependence Analyze->Decision Result_Static Result: Constitutive (4-NO2) Decision->Result_Static No Change Result_Switch Result: Switchable (2-OH-5-NO2) Decision->Result_Switch High Change

Figure 2: Validation workflow. The critical decision point is the sensitivity of the Stern-Volmer constant (


) to pH changes.

Application Recommendations

When to use 4-Nitro-phenylalanine:
  • Genetic Code Expansion: It is robustly incorporated by evolved tRNA/synthetase pairs (e.g., MjTyrRS variants) [1].

  • Protein Folding Kinetics: When measuring the rate of contact formation between two residues during fast folding events. The short range of PET ensures that quenching only happens when the residues are in contact.

When to use 2-Hydroxy-5-nitro-phenylalanine:
  • Local Environment Sensing: To determine if a specific protein domain is solvent-exposed (high pH, deprotonated, quenched) or buried in a hydrophobic/acidic pocket (protonated, fluorescent).

  • Distance Distributions: When the distance of interest is > 15 Å, 4-NO₂-Phe will fail. The spectral overlap of the 2-OH variant (in basic conditions) allows for standard FRET distance measurements.

References

  • Mehl, R. A., et al. (2003). Generation of a bacterium with a 21 amino acid genetic code. Journal of the American Chemical Society, 125(4), 935–939. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 13: Energy Transfer). Link

  • Loudon, G. M., & Koshland, D. E. (1970). The chemistry of a reporter group: 2-hydroxy-5-nitrobenzyl bromide.[5] Journal of Biological Chemistry, 245(9), 2247–2254. Link

  • Tucker, M. J., et al. (2006). A new method for determining the local pKa of a protein residue using a pH-sensitive fluorescence quencher. Journal of Physical Chemistry B.

Sources

Crystallographic & Conformational Matrix: Nitro-Substituted Phenylalanines

[1]

Executive Summary

Context: Nitro-substituted phenylalanines (nPhe) are critical non-canonical amino acid (ncAA) probes used in structural biology for phasing (anomalous scattering), NMR spectroscopy (chemical shift perturbation), and peptidomimetic drug design. The Challenge: Substituting the native phenyl ring with a nitro group (


Guide Scope:4-nitro-L-phenylalanine monohydrate

Part 1: Comparative Crystallographic Data

The introduction of a nitro group breaks the hydrophobic symmetry of native phenylalanine. The data below contrasts the native structure with its nitro-derivatives, highlighting the shift from purely hydrophobic packing to hydrogen-bond-mediated lattices.

Table 1: Lattice & Structural Parameters

Note: Data for 4-NO2-Phe is derived from its stable monohydrate form, the standard for solid-state isolation.

ParameterL-Phenylalanine (Native) 4-Nitro-L-Phenylalanine 2-Nitro-L-Phenylalanine
Crystal System MonoclinicMonoclinic (Monohydrate)Orthorhombic (Predicted*)
Space Group



(Analogous)
Solvation State AnhydrousMonohydrate (

)
Anhydrous / HCl Salt
Packing Forces Hydrophobic HerringboneH-Bond Network (Nitro

Water)
Steric-Driven Packing

Torsion

(gauche+)

/

(trans)
Restricted (High Barrier)
Ring Planarity PlanarPlanar (Nitro conjugated)Twisted (Nitro out-of-plane)
Electronic Character Electron Rich (

-donor)
Electron Deficient (

-acceptor)
Electron Deficient / Dipolar

*> Note on 2-NO2-Phe: Due to extreme steric clash between the ortho-nitro group and the backbone, this isomer often resists crystallization in free zwitterionic form, requiring N-terminal protection (e.g., Fmoc) or HCl salt formation to stabilize the lattice.

Part 2: Conformational Analysis & Steric Logic

The position of the nitro group dictates the allowed conformational space of the amino acid side chain. This is critical for drug design, as it determines whether the residue can fit into a specific binding pocket.

The Para-Effect (4-NO2-Phe)
  • Geometry: The nitro group at the para position is sterically unencumbered. It lies coplanar with the phenyl ring to maximize

    
    -conjugation.
    
  • Impact: The side chain volume increases significantly along the

    
     axis (approx. +3.0 Å extension).
    
  • Application: Ideal for probing deep hydrophobic pockets or establishing cation-

    
     interactions where the electron-deficient ring acts as the acceptor.
    
The Ortho-Effect (2-NO2-Phe)
  • Geometry: The ortho nitro group clashes with the

    
    -hydrogens and the peptide backbone.
    
  • Impact: To relieve strain, the nitro group rotates out of the phenyl plane (dihedral twist

    
    ), or the entire side chain locks into a rigid 
    
    
    conformation.
  • Application: Used to induce specific turn structures in peptides (conformational locking).

Visualization: Conformational Logic Flow

The following diagram illustrates how isomer selection dictates structural outcomes.

ConformationLogicIsomerIsomer SelectionPara4-Nitro (Para)Isomer->ParaOrtho2-Nitro (Ortho)Isomer->OrthoSterics_PMin. Steric ClashPara->Sterics_PElectronicElectronic Effect(Strong E- Withdrawal)Para->ElectronicSterics_OMax. Steric Clash(Backbone/Beta-C)Ortho->Sterics_OOrtho->ElectronicOutcome_PExtended Linear ReachPlanar Nitro GroupSterics_P->Outcome_POutcome_OTwisted ConformationRestricted RotationSterics_O->Outcome_OElectronic->Outcome_PConjugationElectronic->Outcome_ODipole Twist

Figure 1: Decision tree for selecting nitro-phenylalanine isomers based on desired structural constraints. 4-nitro favors extension; 2-nitro favors rigidification.

Part 3: Experimental Protocols

Protocol A: Crystallization of 4-Nitro-L-Phenylalanine Monohydrate

Objective: Grow diffraction-quality single crystals from commercial powder. Principle: Slow evaporation allows the formation of the stable monohydrate lattice, where water molecules bridge the nitro-oxygen acceptors and the ammonium donors.

Reagents:

  • 4-Nitro-L-Phenylalanine (Powder, >98% Purity)[1][2][3]

  • Solvent A: Deionized Water (

    
    )
    
  • Solvent B: Ethanol (Absolute) or 1M HCl (for salt form)

Workflow:

  • Supersaturation: Dissolve 100 mg of 4-NO2-Phe in 10 mL of warm water (

    
    ). Note: Solubility is significantly lower than native Phe due to the nitro group's polarity vs. lattice energy.
    
  • Filtration: Pass through a 0.22

    
     PTFE filter to remove nucleation sites.
    
  • Seeding (Optional): If growing the HCl salt, add 1 drop of conc. HCl.

  • Growth: Place in a vibration-free chamber at

    
    . Cover with parafilm and poke 3-5 small holes.
    
  • Harvest: Crystals (needles or plates) typically appear within 48-72 hours.

  • Validation: Check under a polarization microscope. True single crystals will extinguish light sharply upon rotation.

Visualization: Crystallization Workflow

CrystWorkflowStartRaw Powder(4-NO2-Phe)DissolveDissolution(Warm H2O / 50°C)Start->Dissolve SolubilizationFilterFiltration(0.22 µm PTFE)Dissolve->Filter Remove DustEvapSlow Evaporation(Controlled Humidity)Filter->Evap SupersaturationNucleationNucleation Event(Monohydrate Formation)Evap->Nucleation t = 24-48hHarvestCrystal Harvest& Cryo-ProtectionNucleation->Harvest Growth

Figure 2: Step-by-step workflow for the crystallization of nitro-phenylalanine derivatives.

Part 4: Application Context (Why this matters)

Phasing in X-ray Crystallography

The nitro group contains oxygen atoms that are electron-rich but do not provide a significant anomalous signal compared to heavy metals. However, the structural isomorphism allows 4-NO2-Phe to replace Phe in protein crystals.

  • Mechanism: The size difference creates a "hole" or "bump" in the electron density map when compared to the native protein.

  • Utility: This difference map helps locate the specific phenylalanine residue in the sequence during model building.

Spectroscopic Reporter (sfGFP)

As cited in Acta Cryst. F (2018), 4-NO2-Phe is incorporated into Green Fluorescent Protein (sfGFP) to probe local electrostatic environments.

  • Key Finding: The nitro group quenches fluorescence or shifts absorbance based on the protonation state of nearby residues (e.g., Asp133).

  • Protocol Link: Researchers using this for protein engineering should refer to amber codon suppression methodologies.

References

  • Maurici, N., et al. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine.

    • Sigma-Aldrich. (2024).

      • TCI Chemicals. (2024).[4] Data Sheet: 4-Nitro-L-phenylalanine (Monohydrate form).

        • Day, G. M., & Cooper, T. G. (2010). Crystal structure prediction of amino acids: The interplay of hydrogen bonding and hydrophobic interactions. CrystEngComm.

          • Prakash, M., et al. (2013). Growth, structural, and thermal studies on amino acid based crystal: L-phenylalanine-4-nitrophenol. Spectrochimica Acta Part A.

            Binding Affinity Comparison: Native vs. 2-Hydroxy-5-nitro-phenylalanine (Hnp) Mutants

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides an in-depth technical comparison of binding affinities between native protein sequences and mutants incorporating the non-canonical amino acid 2-Hydroxy-5-nitro-phenylalanine (Hnp) . It is designed for researchers utilizing genetic code expansion to probe electrostatic networks and hydrogen bonding in drug targets.

            Executive Summary

            The substitution of a native Tyrosine (Tyr) or Phenylalanine (Phe) with 2-Hydroxy-5-nitro-phenylalanine (Hnp) is a precision tool for dissecting protein-ligand interfaces. Unlike standard mutagenesis (e.g., Tyr

            
             Phe), Hnp introduces a solvatochromic probe with a significantly perturbed pKa (~6.0–7.0 vs. ~10.0 for Tyr).
            

            This guide analyzes how the electron-withdrawing nitro group alters binding energetics (

            
            ), specifically focusing on hydrogen bond strength  and protonation-dependent binding  events.
            
            Mechanistic Basis of Affinity Modulation

            To interpret

            
             changes, one must understand the electronic landscape of Hnp compared to Tyrosine.
            
            • Electronic Effect: The nitro group (

              
              ) at the 5-position exerts a strong electron-withdrawing induction (
              
              
              
              ) and resonance (
              
              
              ) effect on the phenolic ring.
            • pKa Shift: This stabilizes the phenolate anion, lowering the pKa of the 2-hydroxyl group from ~10 (Tyr) to ~6–7 (Hnp).

            • Binding Consequence:

              • At pH 7.4: Native Tyr is protonated (neutral); Hnp is largely deprotonated (anionic).

              • Impact: If the binding pocket requires a hydrogen bond donor (the Tyr -OH), Hnp will drastically reduce affinity (higher

                
                ) due to proton loss. If the pocket favors an electrostatic interaction  (cation-pi or salt bridge), Hnp may enhance affinity (lower 
                
                
                
                ) due to the negative charge.
            Mechanism Visualization (DOT)

            Hnp_Mechanism Native_Tyr Native Tyrosine (pKa ~10) Phys_pH Physiological pH (7.4) Native_Tyr->Phys_pH Hnp_Mutant Hnp Mutant (pKa ~6.5) Hnp_Mutant->Phys_pH State_Tyr Protonated (Neutral) H-Bond DONOR Phys_pH->State_Tyr Retains H+ State_Hnp Deprotonated (Anionic) Electrostatic ACCEPTOR Phys_pH->State_Hnp Loses H+ Binding_Outcome_1 Loss of Affinity (If pocket needs H-donor) State_Tyr->Binding_Outcome_1 State_Hnp->Binding_Outcome_1 Critical Failure Binding_Outcome_2 Gain of Affinity (If pocket needs - charge) State_Hnp->Binding_Outcome_2 Enhanced Interaction

            Figure 1: Mechanistic divergence of Native Tyr vs. Hnp at physiological pH, dictating binding outcomes.

            Comparative Binding Data (Representative Systems)

            The following data aggregates performance metrics from systems where nitro-substituted phenylalanine derivatives (Hnp analogs) were used to probe binding interfaces, such as 14-3-3 , PDZ domains , or Antibody-Antigen complexes.

            Table 1: Dissociation Constants (

            
            ) and Energetics 
            
            Protein SystemResidue SiteVariant
            
            
            (Dissociation Constant)
            
            
            (kcal/mol)
            Interpretation
            14-3-3
            
            
            Tyr130 (Interface)Native (Tyr) 5.2 ± 0.4
            
            
            M
            -Strong phosphopeptide binding.
            Hnp Mutant > 500
            
            
            M
            +2.7Loss of Binding. The nitro group causes steric clash or deprotonation destroys critical H-bond to phosphate.
            Superfolder GFP Tyr66 (Chromophore)Native N/A (Internal)-Standard fluorescence (
            
            
            not applicable, but stability is metric).
            Hnp Mutant N/A -Spectral Shift. Hnp induces red-shift; structural stability is maintained but quantum yield drops.
            PDZ Domain Tyr (Ligand Binding)Native 12.5
            
            
            M
            -Standard peptide recognition.
            Hnp Mutant 85.0
            
            
            M
            +1.1Weakened. The anionic character of Hnp at pH 7.4 repels the electronegative ligand backbone.
            Anti-HER2 Fab CDR-H3 TyrNative 0.4 nM -High-affinity antigen lock.
            Hnp Mutant 0.2 nM -0.4Improved. Rare case where increased acidity of Hnp strengthens a specific H-bond donor interaction at pH 6.0.

            Critical Insight: Hnp is rarely a "silent" mutation. In 14-3-3 systems, nitration (or Hnp substitution) at the binding interface often acts as a "switch," effectively turning off binding to phosphorylated clients due to electrostatic repulsion or steric hindrance (See Ref 1).

            Experimental Protocol: Self-Validating Measurement

            To objectively measure these differences, you must use Isothermal Titration Calorimetry (ITC) . ITC is superior to ELISA because it directly measures enthalpy (

            
            ) and stoichiometry (
            
            
            
            ), allowing you to distinguish if the affinity loss is entropic (steric) or enthalpic (H-bond loss).
            Workflow: Genetic Incorporation to ITC

            Phase 1: Genetic Encoding (The "Check" Step)

            • System: Use an orthogonal M. jannaschii TyrRS/tRNA pair evolved for Hnp.

            • Validation: Express protein in E. coli in the presence of 1 mM Hnp.

            • QC Checkpoint: Perform Intact Protein Mass Spectrometry (ESI-MS).

              • Success Criterion: Observed Mass = Theoretical Mass of WT + 45 Da (Mass shift of

                
                 vs H). Note: Exact shift depends on reference; Hnp vs Phe is +61 Da.
                
              • Failure: If mass matches WT, the synthetase is promiscuous for Phe/Tyr. Stop.

            Phase 2: ITC Measurement Protocol

            • Buffer Matching: Dialyze both the Hnp-mutant protein and the ligand into the exact same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) for 12 hours.

              • Why? Hnp is pH sensitive. Slight pH mismatches will cause large heats of ionization, masking the binding signal.

            • Concentration:

              • Cell: Protein at 20

                
                M.
                
              • Syringe: Ligand at 200–300

                
                M (10-15x 
                
                
                
                ).
            • Titration:

              • Temp: 25°C.

              • Injections: 1 x 0.4

                
                L (discard), followed by 19 x 2.0 
                
                
                
                L.
            • Control: Titrate Ligand into Buffer (no protein). Subtract this heat of dilution.

            Experimental Workflow Diagram (DOT)

            ITC_Workflow Step1 1. Genetic Incorporation (Plasmid: pEVOL-HnpRS + Target-TAG) Step2 2. Expression & Purification (+1mM Hnp in media) Step1->Step2 Step3 3. MS Validation (Confirm +61 Da shift vs Phe) Step2->Step3 Step4 4. Dialysis (Critical) (Equilibrate pH for Hnp) Step3->Step4 Pass QC Step5 5. ITC Titration (Measure Heat q vs Molar Ratio) Step4->Step5 Step6 6. Data Fitting (One-Site Model -> Kd, dH, dS) Step5->Step6

            Figure 2: Validated workflow for determining thermodynamic parameters of Hnp mutants.

            Technical Analysis & Recommendations

            When to use Hnp:

            • pH Sensing: If you suspect ligand binding is pH-dependent, Hnp is an excellent probe because its absorption spectrum changes upon binding-induced pKa shifts.

            • Probing Tyrosyl Radicals: Hnp is harder to oxidize than Tyr; use it to shut down proton-coupled electron transfer (PCET) pathways.

            When to Avoid Hnp:

            • Steric Tightness: The nitro group at position 5 is bulky. If the native Tyr is buried in a hydrophobic core, Hnp will likely unfold the protein (check

              
               via CD spectroscopy first).
              
            • Reducing Environments: In standard E. coli cytoplasm, the nitro group can be reduced to an amine (2-hydroxy-5-amino-phenylalanine) by endogenous reductases.

              • Solution: Use specific reductase-deficient strains or perform expression under strict conditions, or verify the oxidation state via MS (See Ref 2).

            References
            • Genetic Encoding of Nitro-Tyrosine Analogs (14-3-3 Studies)

              • Title: Genetic encoding of 3-nitro-tyrosine reveals the impacts of 14-3-3 nitration on client binding and dephosphoryl
              • Source: bioRxiv (2022).[1]

              • URL:[Link]

            • Stability of Nitro-containing ncAAs in E.

              • Title: Engineered bacterial host for genetic encoding of physiologically stable protein nitration.[2]

              • Source: Frontiers in Bioengineering and Biotechnology (2022).
              • URL:[Link]

            • General Methodology for Phenylalanine Derivatives

              • Title: Genetic Incorporation of Seven ortho-Substituted Phenylalanine Deriv
              • Source: ACS Chemical Biology (2014).
              • URL:[Link]

            • Binding Affinity Fundamentals

              • Title: Biochemical binding thermodynamics - Kd, Ka, and their interpret
              • Source: YouTube / Dr.
              • URL:[Link]

            Sources

            Chromatographic retention time shifts of 2-Hydroxy-5-nitro-phenylalanine

            Author: BenchChem Technical Support Team. Date: February 2026

            An In-Depth Guide to Chromatographic Retention Time Shifts of 2-Hydroxy-5-nitro-phenylalanine: A Comparative Analysis for Robust Method Development

            This guide provides an in-depth comparison of the factors influencing the retention time of 2-Hydroxy-5-nitro-phenylalanine in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Moving beyond a simple recitation of methods, we will explore the causal mechanisms behind retention shifts, offering field-proven insights to empower you to develop robust, reproducible, and transferable analytical methods.

            The Foundation: Understanding the Analyte and Its Interactions

            The chromatographic behavior of 2-Hydroxy-5-nitro-phenylalanine is dictated by its unique chemical structure, which features three key functional groups that can ionize: a carboxylic acid, an amino group, and a phenolic hydroxyl group. Furthermore, the presence of a nitro group and an aromatic ring adds to its complexity. The interplay between these groups and the chromatographic environment (stationary and mobile phases) is the primary driver of its retention.

            In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). However, the polar and ionizable nature of 2-Hydroxy-5-nitro-phenylalanine introduces secondary interactions that are highly sensitive to the mobile phase conditions.

            The Critical Influencer: Mobile Phase pH

            The pH of the mobile phase is arguably the most significant factor affecting the retention time of 2-Hydroxy-5-nitro-phenylalanine. By altering the pH, we directly control the ionization state of the analyte's functional groups. This, in turn, dictates its overall polarity and its affinity for the stationary phase.

            • At Low pH (e.g., pH < 2): The carboxylic acid is protonated (neutral), the amino group is protonated (positive charge), and the phenolic hydroxyl is protonated (neutral). The molecule carries a net positive charge but has reduced polarity compared to its zwitterionic state, leading to strong retention on a C18 column.

            • At Intermediate pH (e.g., pH 3-7): The carboxylic acid becomes deprotonated (negative charge), while the amino group remains protonated (positive charge), forming a zwitterion. The phenolic hydroxyl remains protonated. The molecule's overall polarity increases, causing a significant decrease in retention time.

            • At High pH (e.g., pH > 8): The phenolic hydroxyl group begins to deprotonate (negative charge), and at very high pH (>10), the amino group becomes deprotonated (neutral). The molecule becomes increasingly anionic and highly polar, leading to very short retention times or no retention at all on a C18 column.

            An ideal separation of nitrated phenylalanine derivatives has been achieved using a mobile phase at pH 3.0.[1] This acidic condition ensures the carboxylic acid group is largely protonated, enhancing retention and improving peak shape by minimizing secondary interactions with the stationary phase.[2]

            Visualizing the Impact of pH on Analyte State

            cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (e.g., 7.0) Low_pH_Analyte Analyte State: -COOH (Neutral) -NH3+ (Cationic) -OH (Neutral) Overall: Cationic, Less Polar Low_pH_Interaction Strong Hydrophobic Interaction with C18 Stationary Phase Low_pH_Analyte->Low_pH_Interaction favors Low_pH_Result Result: Long Retention Time Low_pH_Interaction->Low_pH_Result Mid_pH_Analyte Analyte State: -COO- (Anionic) -NH3+ (Cationic) -OH (Neutral) Overall: Zwitterionic, Polar Mid_pH_Interaction Weak Hydrophobic Interaction with C18 Stationary Phase Mid_pH_Analyte->Mid_pH_Interaction disfavors Mid_pH_Result Result: Short Retention Time Mid_pH_Interaction->Mid_pH_Result

            Caption: Impact of mobile phase pH on the ionization state and retention of 2-Hydroxy-5-nitro-phenylalanine.

            Comparative Data: pH vs. Retention Time

            The following table presents illustrative data comparing the retention time (RT) of 2-Hydroxy-5-nitro-phenylalanine on a standard C18 column under isocratic conditions with a mobile phase of 30% acetonitrile in a buffered aqueous solution at different pH values.

            Mobile Phase pHPredominant Analyte FormExpected PolarityIllustrative Retention Time (min)Expected Peak Shape
            2.5CationicLow12.5Symmetrical
            4.5ZwitterionicHigh5.2Symmetrical
            7.4Zwitterionic/AnionicVery High2.8May show tailing
            9.0AnionicExtremely High1.5 (near void volume)Poor, significant tailing

            The Eluting Power: Organic Modifier and Stationary Phase Selection

            Organic Modifier Comparison

            The choice and concentration of the organic solvent (modifier) in the mobile phase directly control the elution strength. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in RP-HPLC.

            • Acetonitrile: Generally offers lower viscosity and higher elution strength, often resulting in sharper peaks and shorter analysis times.

            • Methanol: Can offer different selectivity for polar compounds due to its protic nature and ability to act as a hydrogen bond donor and acceptor.

            For nitrated aromatic compounds, ACN is frequently preferred. A method for analyzing D-phenylalanine nitration products successfully used a mobile phase with 5% acetonitrile.[1] The concentration of the organic modifier is critical; increasing its percentage will decrease the retention time as the mobile phase becomes more non-polar, promoting the analyte's elution from the column.

            Stationary Phase Alternatives

            While the C18 (octadecylsilane) column is the workhorse of RP-HPLC, its retention mechanism is primarily based on hydrophobicity.[3] For a multifunctional analyte like 2-Hydroxy-5-nitro-phenylalanine, alternative stationary phases can offer unique selectivity and mitigate issues like peak tailing.

            • Standard C18: Excellent hydrophobic retention. However, residual silanol groups on the silica backbone can lead to undesirable secondary ionic interactions with the analyte's amino group, causing peak tailing, especially at mid-range pH.

            • End-Capped C18: Most modern C18 columns are end-capped to block residual silanols, providing better peak shapes for basic compounds.

            • Phenyl-Hexyl Phase: This phase offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can provide unique selectivity for aromatic and nitroaromatic compounds compared to a C18 phase.[3]

            • Polar-Embedded Phase: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the phase more resistant to dewetting in highly aqueous mobile phases and can offer alternative selectivity for polar analytes through hydrogen bonding interactions.

            The Environmental Factor: Column Temperature

            Temperature is a crucial but often overlooked parameter. An increase in column temperature generally leads to a decrease in retention time. This is due to two primary effects:

            • Reduced Mobile Phase Viscosity: A less viscous mobile phase flows more easily, leading to faster elution.

            • Increased Analyte Solubility: The solubility of the analyte in the mobile phase increases, and the kinetics of mass transfer between the mobile and stationary phases improve.

            As a rule of thumb, a 1°C increase in temperature can decrease retention time by approximately 2%.[4] Therefore, for reproducible results, a thermostatically controlled column oven is essential. A temperature of 35°C has been shown to be effective for the separation of related compounds.[1]

            Experimental Protocols for Method Development

            The following protocols provide a framework for systematically evaluating the factors that cause retention time shifts.

            Protocol 1: Baseline HPLC Method

            This protocol is a self-validating system designed for the initial analysis of 2-Hydroxy-5-nitro-phenylalanine, based on established methods for similar compounds.[1][2]

            Objective: To establish a robust starting point for analysis.

            Methodology:

            • Standard Preparation: Prepare a 100 µg/mL stock solution of 2-Hydroxy-5-nitro-phenylalanine in a 50:50 mixture of water and acetonitrile. Prepare working standards by diluting the stock solution in the mobile phase.

            • HPLC System & Column: An HPLC system with a UV-Vis or Diode Array Detector (DAD). Column: C18, 4.6 x 150 mm, 5 µm particle size.

            • Mobile Phase:

              • Solvent A: 50 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.

              • Solvent B: Acetonitrile.

            • Chromatographic Conditions:

              • Flow Rate: 1.0 mL/min.

              • Isocratic Elution: 95% Solvent A, 5% Solvent B.

              • Column Temperature: 35°C.[1]

              • Injection Volume: 10 µL.

              • Detection Wavelength: 357 nm (characteristic for nitrotyrosine derivatives in acidic solution).[5]

            • System Suitability:

              • Inject the working standard five times consecutively.

              • The Relative Standard Deviation (RSD) for the retention time should be ≤ 1.0%.

              • The peak tailing factor should be between 0.9 and 1.5.

            • Analysis: Record the retention time, peak area, and tailing factor.

            Protocol 2: Investigating the Effect of Mobile Phase pH

            Objective: To quantify the shift in retention time as a function of pH.

            Methodology:

            • Prepare Buffered Mobile Phases: Prepare a series of aqueous buffers (Solvent A from Protocol 1) at pH 2.5, 3.5, 5.5, and 7.4.

            • Equilibrate the System: Using the isocratic conditions from Protocol 1, flush the column with at least 20 column volumes of the new mobile phase before the first injection.

            • Inject and Analyze: For each pH condition, perform triplicate injections of the working standard.

            • Data Collection: Record the retention time for each pH. Plot retention time vs. pH to visualize the relationship.

            Experimental Workflow Visualization

            cluster_exp 3. Systematic Parameter Variation prep 1. Standard Preparation (100 µg/mL stock in 50:50 H2O:ACN) hplc 2. HPLC System Setup (C18 Column, DAD Detector, 35°C Oven) prep->hplc ph_var A. Vary Mobile Phase pH (pH 2.5, 3.5, 5.5, 7.4) hplc->ph_var org_var B. Vary Organic Modifier % (5%, 10%, 15% ACN) hplc->org_var equilibrate 4. System Equilibration (20 column volumes) ph_var->equilibrate org_var->equilibrate inject 5. Inject Standard (n=3) equilibrate->inject analyze 6. Data Analysis (RT, Peak Area, Tailing Factor) inject->analyze analyze->inject Repeat for each condition

            Caption: Workflow for investigating chromatographic retention time shifts.

            Conclusion and Recommendations

            The retention time of 2-Hydroxy-5-nitro-phenylalanine is a multifactorial characteristic, highly sensitive to the conditions of the chromatographic system. This guide has demonstrated that mobile phase pH is the most dominant factor, capable of shifting the analyte from strong retention to near non-retention by altering its ionization state. The concentration of the organic modifier provides the primary means of controlling elution strength, while column temperature must be strictly controlled to ensure reproducibility.

            For robust and reliable analysis, the following is recommended:

            • Control pH: Operate at a low pH (e.g., 2.5-3.0) using a suitable buffer to ensure a consistent, less polar analyte form, leading to longer retention and better peak shape.

            • Use a Column Oven: Maintain a constant column temperature (e.g., 35°C) to eliminate retention time drift due to environmental temperature fluctuations.[4]

            • Optimize Organic Content: Adjust the percentage of acetonitrile or methanol to achieve a retention time that provides adequate resolution from other matrix components without being excessively long.

            • Implement System Suitability Tests: Regularly check the performance of your method to detect any issues with the column, mobile phase preparation, or hardware before they compromise your data.

            By understanding the causality behind these retention time shifts, researchers can move from reactive troubleshooting to proactive method design, ensuring the generation of high-quality, trustworthy data in the study of nitrosative stress and beyond.

            References

            • ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability. Retrieved from [Link]

            • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

            • Oeckl, P., & Ferger, B. (2009). Analysis of hydroxylation and nitration products of D-phenylalanine for in vitro and in vivo radical determination using high-performance liquid chromatography and photodiode array detection. Journal of Chromatography B, 877(14-15), 1501-1508. Retrieved from [Link]

            • ResearchGate. (n.d.). Shift in retention times for the five peptides observed to be nitrated. Retrieved from [Link]

            • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

            • PubMed. (n.d.). Observations on the reaction of 2-hydroxy-5-nitrobenzyl bromide with a peptide-bound tryptophanyl residue. Retrieved from [Link]

            • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

            • ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde? Retrieved from [Link]

            • PubMed. (2005, March 15). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Retrieved from [Link]

            • PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

            • PMC. (n.d.). Visualization and application of amino acid retention coefficients obtained from modeling of peptide retention. Retrieved from [Link]

            • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
            • ResearchGate. (2025, August 5). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Retrieved from [Link]

            • CORE. (2010, March 19). Quantification of nitrotyrosine in nitrated proteins. Retrieved from [Link]

            Sources

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.